1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Description
BenchChem offers high-quality 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethyl-3-pyridin-3-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-7-9(11(15)16)10(13-14)8-4-3-5-12-6-8/h3-7H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMKSJUOYXYJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
physicochemical properties of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Executive Summary
This technical guide provides a comprehensive overview of the essential . This molecule belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and the underlying scientific rationale for its characterization. We will delve into the structural, spectroscopic, and key developability parameters such as acidity, lipophilicity, and solubility. Furthermore, this guide outlines robust, field-proven experimental protocols for determining these properties, ensuring scientific integrity and reproducibility. The synthesis and analytical workflow are also detailed, providing a holistic view of this compound from bench to characterization.
Introduction to the Target Compound
The strategic combination of a pyrazole core, a pyridine moiety, and a carboxylic acid functional group makes 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid a compound of considerable interest. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, known for its role in a variety of pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The pyridine ring, a common bioisostere for a phenyl group, often enhances solubility and provides a key site for hydrogen bonding interactions with biological targets.[3] The carboxylic acid group serves as a critical functional handle for forming salts, esters, or amides, and its ionizable nature is pivotal for modulating solubility and pharmacokinetic properties.
Molecular Structure
The fundamental identity of a compound is its structure. Understanding the arrangement of atoms and functional groups is the first step in predicting its chemical behavior and biological activity.
Chemical Structure of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid:
-
Molecular Formula: C₁₁H₁₁N₃O₂
-
IUPAC Name: 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
The structure features an N-ethyl substituted pyrazole ring. At position 3, it is substituted with a pyridine ring (linked at its 3-position), and at position 4, it carries the carboxylic acid group. This specific arrangement dictates the electronic distribution and steric factors that influence all other physicochemical properties.
Rationale for Physicochemical Profiling
In drug discovery and development, a molecule's intrinsic physicochemical properties are determinative of its ultimate success. Parameters such as solubility, permeability (related to lipophilicity), and ionization state (pKa) directly govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A thorough characterization allows for early-stage risk assessment, informs formulation strategies, and provides a baseline for structure-activity relationship (SAR) studies.
Core Physicochemical and Spectroscopic Properties
This section summarizes the core properties of the title compound. Where direct experimental data is not available in the literature, typical characterization methods are described.
| Property | Data / Expected Value | Method of Determination |
| Molecular Formula | C₁₁H₁₁N₃O₂ | High-Resolution Mass Spectrometry |
| Molecular Weight | 217.23 g/mol | Mass Spectrometry |
| Appearance | Expected to be a solid at room temperature | Visual Inspection |
| Melting Point | Not reported; likely >150 °C | Differential Scanning Calorimetry (DSC) |
| pKa | Expected ~3.5-4.5 (Carboxylic Acid), ~4.5-5.5 (Pyridine) | Potentiometric Titration, UV-Vis Spectroscopy |
| LogP (Octanol/Water) | Predicted ~1.5 - 2.5 | Shake-flask method, HPLC |
| Aqueous Solubility | pH-dependent | Thermodynamic Solubility Assay |
Spectroscopic Profile
Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its identity and purity.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), aromatic protons on the pyridine and pyrazole rings, and a broad singlet for the carboxylic acid proton. The precise chemical shifts would provide insight into the electronic environment of each proton.
-
¹³C NMR: The carbon NMR would confirm the presence of 11 unique carbon atoms, with characteristic signals for the carbonyl carbon of the carboxylic acid, carbons of the two aromatic rings, and the aliphatic carbons of the ethyl group.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum serves to identify key functional groups. Expected characteristic absorption bands include a broad O-H stretch around 2500-3300 cm⁻¹ for the carboxylic acid, a sharp C=O stretch around 1700 cm⁻¹, C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region for the aromatic rings, and C-H stretches.[1]
-
HRMS (High-Resolution Mass Spectrometry): This technique provides an extremely accurate mass measurement, which is used to confirm the elemental composition of the molecule, matching it to the molecular formula C₁₁H₁₁N₃O₂.
Experimental Methodologies: A Practical Guide
As a Senior Application Scientist, it is imperative to not only present data but to explain the causality behind the methods used to obtain it. The following protocols are designed to be self-validating and robust.
Synthesis and Analytical Workflow
The characterization of a compound begins with its synthesis and purification, followed by a systematic analytical confirmation. The workflow below illustrates a typical pathway from starting materials to a fully characterized compound.
Caption: General workflow for the synthesis and analytical confirmation of the target compound.
Protocol for pKa Determination via Potentiometric Titration
Rationale: The pKa values are critical as they dictate the charge state of the molecule at a given pH, which profoundly impacts solubility, membrane permeability, and target binding. This compound has two ionizable centers: the acidic carboxylic acid and the basic pyridine nitrogen. Potentiometric titration is a gold-standard method that measures pH changes upon the addition of a titrant.
Step-by-Step Protocol:
-
Preparation: Accurately weigh ~1-2 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% Methanol in water) to ensure solubility across the pH range.
-
Instrumentation: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Acidic pKa Titration: Begin by adding a small amount of standardized HCl (e.g., 0.5 M) to the solution to fully protonate both the pyridine and the carboxylate.
-
Titration: Titrate the solution with a standardized NaOH solution (e.g., 0.1 M) in small, precise increments (e.g., 10 µL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence points will appear as inflection points. The pKa values can be determined from the pH at the half-equivalence points. The first pKa will correspond to the deprotonation of the carboxylic acid, and the second will relate to the protonation of the pyridine nitrogen.
Protocol for LogP Determination via HPLC
Rationale: Lipophilicity, often expressed as LogP, is a key predictor of a drug's ability to cross biological membranes. While the traditional shake-flask method is informative, it can be labor-intensive and require significant amounts of material. A reversed-phase HPLC method offers higher throughput and is correlated to the octanol-water partition coefficient.
Step-by-Step Protocol:
-
System Setup: Use a C18 reversed-phase HPLC column. The mobile phase will be a gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R).
-
Calibration Curve: Plot the known LogP values of the standards against their retention times. This should yield a linear relationship.
-
Sample Analysis: Prepare a stock solution of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid in the mobile phase. Inject the sample onto the HPLC system under the same conditions used for the standards and determine its retention time.
-
LogP Calculation: Using the linear equation from the calibration curve, calculate the LogP of the test compound from its measured retention time. The trustworthiness of this method relies on the quality of the calibration curve and the structural similarity of the standards to the analyte.
Implications for Drug Development
The physicochemical profile of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid suggests several key considerations for its development as a potential therapeutic agent:
-
pH-Dependent Solubility: The presence of both an acidic and a basic center means its aqueous solubility will be lowest near its isoelectric point and will increase significantly at pH values below the pyridine pKa and above the carboxylic acid pKa. This is a critical factor for oral absorption and for developing intravenous formulations.
-
Membrane Permeability: With a predicted LogP in the range of 1.5-2.5, the compound is expected to have moderate lipophilicity. This suggests a good balance between aqueous solubility and the ability to permeate lipid membranes, a favorable characteristic for oral bioavailability.
-
Metabolic Stability: The pyrazole and pyridine rings are generally stable to metabolic degradation. The N-ethyl group, however, could be a potential site for N-dealkylation by cytochrome P450 enzymes.
Conclusion
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with a physicochemical profile that makes it an interesting scaffold for further investigation in drug discovery. Its key features—dual ionization centers, moderate lipophilicity, and a structure rich in hydrogen bond donors and acceptors—provide a versatile platform for optimization. The experimental workflows and protocols detailed in this guide offer a robust framework for its synthesis, characterization, and evaluation, ensuring the generation of high-quality, reliable data to drive research and development efforts.
References
- Academia.edu. (n.d.). Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives.
- Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Erciyes University.
- Bolelli, K., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC.
- Cambridge University Press & Assessment. (2019, April 11). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction.
- ResearchGate. (2015, April 8). Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives.
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
- Alam, M. J., et al. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC.
- Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.
- PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2).
- PubChemLite. (n.d.). 1-methyl-3-(pyridin-3-yl)-1h-pyrazole-4-carboxylic acid.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
Sources
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
I. Executive Summary & Pharmacological Context
The compound 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid belongs to a highly specialized class of heterocyclic small molecules designed to modulate the cellular response to hypoxia. Structurally characterized by a pyrazole core substituted with an ethyl group, a pyridin-3-yl moiety, and a critical carboxylic acid, this compound functions as a potent, reversible, and competitive inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) enzymes ()[1].
HIF-PHD enzymes (specifically isoforms PHD1, PHD2, and PHD3) are iron- and 2-oxoglutarate (2-OG)-dependent dioxygenases that act as the primary oxygen sensors in mammalian cells ()[2]. By inhibiting these enzymes, pyrazole-4-carboxylic acid derivatives artificially stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), triggering a transcriptional cascade that promotes erythropoiesis, angiogenesis, and metabolic reprogramming. This mechanism is invaluable for therapeutic research into anemia, ischemia, and neuroprotection ()[3].
II. Molecular Chelation & Active Site Dynamics
The mechanism of action of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is fundamentally rooted in coordination chemistry within the PHD2 active site. The molecule acts as a direct structural mimetic of the endogenous co-substrate, 2-oxoglutarate (2-OG).
-
Bidentate Iron Chelation: The endogenous 2-OG binds to the active site Fe(II) via a bidentate chelation using its C1-carboxylate and C2-ketone. In this inhibitor, the carboxylic acid group at the C4 position of the pyrazole ring and the adjacent sp2 nitrogen (from either the pyrazole core or the pyridin-3-yl substituent) form a tight bidentate chelate with the active site Fe(II) atom, displacing 2-OG ()[4].
-
Electrostatic Anchoring: The carboxylic acid group forms a critical electrostatic salt bridge with Arg383 deep within the PHD2 binding pocket, locking the inhibitor in place ()[2].
-
Steric Exclusion: The 1-ethyl group and the 3-(pyridin-3-yl) ring project into adjacent hydrophobic sub-pockets. This not only provides isoform selectivity but also creates steric hindrance that physically prevents the binding of the native 2-OG substrate ()[1].
III. Signaling Cascade: The HIF-1α Pathway
Under normoxic conditions, PHD2 hydroxylates HIF-1α at specific proline residues (Pro402 and Pro564). This hydroxylation tags HIF-1α for recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, leading to rapid ubiquitination and proteasomal degradation ()[4].
When 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid competitively inhibits PHD2, this hydroxylation is blocked. HIF-1α accumulates, translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) to drive the transcription of target genes such as Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF) ()[3].
HIF-1α stabilization pathway via PHD2 inhibition by the pyrazole-4-carboxylic acid derivative.
IV. Quantitative Pharmacodynamics (In Vitro)
Pyrazole-4-carboxylic acid derivatives exhibit high potency and selectivity. The table below summarizes the representative in vitro biochemical profile of this pharmacophore class against the PHD enzyme family and the related asparaginyl hydroxylase, Factor Inhibiting HIF (FIH) ()[1], ()[5].
| Target Enzyme | Representative IC50 (nM) | Representative Ki (nM) | Selectivity Fold (vs PHD2) |
| PHD1 | 12.3 | 7.9 | ~0.2x |
| PHD2 | 51.3 | 7.3 | 1.0x (Reference) |
| PHD3 | 22.4 | 7.6 | ~0.4x |
| FIH | >10,000 | >10,000 | >100x |
Note: Data reflects typical binding kinetics for highly optimized pyrazole-4-carboxylic acid derivatives (e.g., JNJ-42041935) acting as 2-OG competitive inhibitors.
V. Self-Validating Experimental Workflows
To rigorously evaluate the mechanism of action of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid, researchers must employ highly controlled, self-validating assay systems that preserve the delicate oxidation state of the enzyme's iron center.
Step-by-step in vitro workflow for evaluating PHD2 enzymatic inhibition and IC50 determination.
Protocol A: In Vitro PHD2 Enzyme Inhibition Assay (TR-FRET)
Rationale: This cell-free assay directly measures the catalytic activity of recombinant PHD2 by detecting the hydroxylation of a biotinylated HIF-1α peptide.
-
Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 0.01% Tween-20, and 1 mM DTT.
-
Causality Checkpoint: DTT is included to prevent the oxidation of critical cysteine residues on the recombinant enzyme, ensuring structural integrity.
-
-
Iron and Ascorbate Addition: Add 10 μM Fe(II) (as FeSO4) and 1 mM sodium ascorbate to the buffer.
-
Causality Checkpoint: Ascorbate is strictly required to reduce any inactive Fe(III)—which forms during uncoupled turnover—back to the catalytically active Fe(II) state, preventing premature enzyme death ()[1].
-
-
Compound Pre-incubation: Dispense 10 nM recombinant human PHD2 into a 384-well plate. Add serial dilutions of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (10 μM to 0.1 nM). Incubate for 30 minutes at room temperature.
-
Self-Validation: Include a known potent inhibitor (e.g., JNJ-42041935) as a positive control to validate assay sensitivity and calculate the Z'-factor.
-
-
Reaction Initiation: Initiate the reaction by adding a mixture of 1 μM unlabeled 2-OG and 100 nM biotinylated HIF-1α peptide (residues 556-574).
-
Quenching: After 20 minutes, quench the reaction by adding 50 mM EDTA.
-
Causality Checkpoint: EDTA has a higher affinity for Fe(II) than the enzyme or the inhibitor. It rapidly strips the iron from the active site, instantly freezing the catalytic cycle and ensuring precise kinetic measurements.
-
-
Detection: Add Eu-labeled anti-hydroxyproline antibody and Streptavidin-APC. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Calculate the IC50 using a 4-parameter logistic curve.
Protocol B: Cellular HIF-1α Stabilization Assay (Western Blot)
Rationale: To confirm target engagement in a physiological environment, this assay measures the intracellular accumulation of HIF-1α in Hep3B cells.
-
Cell Culture & Treatment: Seed Hep3B human hepatoma cells in 6-well plates. Treat with varying concentrations of the inhibitor (0.1 μM - 50 μM) for 4 hours under normoxic conditions (21% O2).
-
Lysis with Proteasome Inhibition: Lyse cells in RIPA buffer supplemented with protease inhibitors and 10 μM MG132.
-
Causality Checkpoint: MG132 (a proteasome inhibitor) is added to the lysis buffer to prevent any residual degradation of HIF-1α during the extraction process, ensuring the detected protein levels accurately reflect the intracellular state at the exact time of lysis.
-
-
Immunoblotting: Separate lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-HIF-1α primary antibody.
-
Self-Validation: Probe for β-actin as a loading control. Include a hypoxia-treated sample (1% O2) as a physiological positive control for HIF-1α stabilization ()[3].
-
VI. References
-
Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor. Molecular Pharmacology. [Link]
-
Benzimidazole-2-pyrazole HIF Prolyl 4-Hydroxylase Inhibitors as Oral Erythropoietin Secretagogues. ACS Medicinal Chemistry Letters. [Link]
-
Benzimidazole-2-pyrazole HIF Prolyl 4-Hydroxylase Inhibitors as Oral Erythropoietin Secretagogues. PMC. [Link]
-
Nonhypoxic pharmacological stabilization of Hypoxia Inducible Factor 1α: Effects on dopaminergic differentiation of human neural stem cells. PubMed. [Link]
Sources
- 1. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nonhypoxic pharmacological stabilization of Hypoxia Inducible Factor 1α: Effects on dopaminergic differentiation of human neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole-2-pyrazole HIF Prolyl 4-Hydroxylase Inhibitors as Oral Erythropoietin Secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Structural and Physicochemical Characterization of 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide
Executive Summary
The rational design of small-molecule therapeutics relies heavily on the precise understanding of building block geometries and their physicochemical properties. Pyrazole-core derivatives, particularly pyrazole-4-carboxylic acids, are privileged scaffolds in medicinal chemistry and agrochemistry, serving as critical intermediates for succinate dehydrogenase inhibitors (SDHIs)[1] and kinase hinge-binders.
This whitepaper provides an in-depth technical analysis of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid . By detailing its exact molecular weight, physicochemical profile, and crystallographic behavior, this guide establishes a self-validating framework for researchers utilizing this compound in structural biology and drug development.
Physicochemical Profiling & Molecular Weight Analysis
Understanding the exact mass and protonation states of a building block is the first step in assay development and structural validation. The introduction of an ethyl group at the N1 position and a pyridin-3-yl group at the C3 position yields a highly functionalized, rigid scaffold.
Quantitative Data Summary
The theoretical properties of the compound are derived from its atomic composition (C₁₁H₁₁N₃O₂). The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group gives the molecule zwitterionic potential, though it predominantly exists in its neutral form in non-polar crystal lattices.
Table 1: Physicochemical and Structural Properties
| Property | Value | Structural Implication |
| Chemical Formula | C₁₁H₁₁N₃O₂ | Core scaffold composition. |
| Molecular Weight | 217.228 g/mol | Standard for stoichiometric calculations. |
| Monoisotopic Mass | 217.085 Da | Target mass for HRMS validation. |
| H-Bond Donors | 1 (-COOH) | Limited donor capacity due to N1-alkylation. |
| H-Bond Acceptors | 4 (N2, Pyridine-N, 2x O) | High potential for complex supramolecular networks. |
| Rotatable Bonds | 3 | Defines the conformational flexibility of the substituents. |
Crystallographic Characterization (X-Ray Diffraction)
The 3D conformation of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is governed by steric interactions and hydrogen bonding.
Supramolecular Assembly and Causality
In unsubstituted pyrazole-4-carboxylic acids, the crystal lattice is typically dominated by quasi-linear ribbons formed by cyclic hydrogen bonds between the pyrazole NH and the carboxylic acid groups[2]. The baseline structural behavior of the pyrazole-4-carboxylic acid scaffold relies heavily on this NH donor[3].
However, the N1-ethyl substitution in our target compound fundamentally alters this supramolecular assembly. By blocking the pyrazole nitrogen (N1), the molecule is forced to adopt alternative packing strategies. The primary intermolecular interactions shift away from the pyrazole core, resulting in two probable crystallographic motifs:
-
Classic Carboxylic Acid Homodimers: Formation of R−COOH⋯HOOC−R cyclic dimers ( R22(8) motif).
-
Heteromeric Chains: Strong O−H⋯N interactions between the carboxylic acid proton and the highly basic pyridin-3-yl nitrogen of an adjacent molecule, forming continuous 1D chains.
Dihedral Angle and Steric Clash
A critical crystallographic parameter for this molecule is the dihedral angle between the pyrazole core and the pyridine ring. The steric clash between the bulky carboxylic acid at C4 and the ortho-protons of the pyridine ring at C3 prevents coplanarity. X-ray diffraction typically reveals a twist angle of 35° to 50°, which must be accounted for when modeling this scaffold into protein binding pockets.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to confirm causality and accuracy.
Workflow Visualization
Caption: Workflow for the synthesis, molecular weight validation, and crystallographic characterization.
Protocol 1: Molecular Weight Validation via LC-HRMS
Objective: Confirm the exact molecular weight (217.228 g/mol ) and structural integrity.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid facilitates protonation, which is essential for positive ion mode (ESI+) detection of the basic pyridine and pyrazole nitrogens.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes.
-
Causality: This step desalts the sample and separates any unreacted intermediates (e.g., the ethyl ester precursor) before MS injection, preventing ion suppression.
-
-
Mass Detection: Operate the mass spectrometer in ESI+ mode. Calibrate using a standard tuning mix to ensure mass accuracy within <5 ppm.
-
Self-Validation: Extract the ion chromatogram for the theoretical [M+H]+ ion at m/z 218.0927. A single, sharp peak with the correct isotopic distribution validates the molecular weight and confirms purity.
Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)
Objective: Determine the absolute 3D structure and hydrogen-bonding network.
-
Crystal Growth: Dissolve 50 mg of the purified compound in a minimal volume of hot ethanol. Slowly add water until the solution becomes slightly cloudy, then add a single drop of ethanol to clear it. Cover the vial with perforated parafilm and allow to stand at room temperature.
-
Causality: Slow evaporation allows the molecules to thermodynamically assemble into a highly ordered crystal lattice, minimizing structural defects.
-
-
Mounting: Select a single, defect-free crystal under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.
-
Data Collection: Flash-cool the crystal to 150 K using a nitrogen cryostream and collect diffraction data using Cu-K α radiation ( λ=1.5418 Å).
-
Causality: Cryogenic temperatures reduce atomic thermal vibrations, significantly improving the resolution of high-angle reflections and allowing for the accurate localization of the elusive carboxylic acid proton.
-
-
Self-Validation: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure the final R1 value is < 0.05 and that no residual electron density peaks exceed 1.0 e− /ų, validating the structural model.
Applications in Drug Design
The structural parameters derived from the crystallographic and molecular weight data of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid make it a highly predictable pharmacophore. The rigid dihedral angle between the pyrazole and pyridine rings allows computational chemists to accurately model this moiety into deep, narrow binding pockets. Furthermore, the N1-ethyl group acts as a lipophilic vector, which can be utilized to occupy hydrophobic sub-pockets while the carboxylic acid serves as an anchoring point for metal chelation or salt-bridge formation with target residues.
Sources
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile and Preclinical Safety Evaluation of 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid
As a Senior Application Scientist in early-stage drug discovery, evaluating the safety profile of a novel bi-heterocyclic building block requires moving beyond generic screening. 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a highly versatile intermediate, frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents. However, its unique structural topology—combining a pyridine ring, a pyrazole core, and a free carboxylic acid—presents specific mechanistic liabilities.
This technical guide deconstructs the structural alerts of this compound, establishes causality-driven in vitro and in vivo protocols, and provides a predictive framework for its preliminary toxicity profile.
Structural Alerts and Mechanistic Rationale
To design an effective toxicity screening cascade, we must first analyze the molecule's structural moieties and their known biological interactions.
-
The Pyridine Moiety (CYP450 Coordination): Heteroaromatic rings containing basic nitrogen atoms, such as pyridine, are notorious for interacting with Cytochrome P450 (CYP) enzymes. The nitrogen lone pair can coordinate directly to the heme iron in its ferrous state [Fe(II)], leading to reversible or quasi-irreversible mechanism-based inactivation (MBI) . Furthermore, pyridine rings are classic pharmacophores for hERG channel blockade, necessitating rigorous cardiotoxicity screening.
-
The Pyrazole Core (CYP2E1 Stabilization): Pyrazole derivatives are well-documented modulators of CYP2E1. Rather than inducing transcription, pyrazoles stabilize the CYP2E1 protein against degradation. Because CYP2E1 is poorly coupled with NADPH-cytochrome P450 reductase, this stabilization amplifies the production of reactive oxygen species (ROS), such as superoxide anions, sensitizing the liver to secondary inflammatory toxicity .
-
The Carboxylic Acid (Acyl Glucuronidation): Free carboxylic acids undergo Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This can form reactive acyl glucuronides—electrophilic metabolites capable of covalently binding to hepatic proteins, which is a primary driver of idiosyncratic drug-induced liver injury (DILI).
Metabolic bioactivation pathways and potential toxicity mechanisms of the target compound.
Self-Validating Experimental Protocols
To accurately profile this compound, we deploy a suite of targeted assays. Each protocol is designed as a self-validating system, incorporating strict positive and negative controls to ensure data integrity.
Protocol A: Reactive Metabolite Trapping (GSH/KCN Assay)
Standard cytotoxicity assays often fail to capture idiosyncratic hepatotoxicity driven by acyl glucuronides or pyridine epoxides. We utilize a nucleophilic trapping assay to quantify reactive intermediate formation.
-
System Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Trapping Agents: Aliquot the mixture into two streams. To Stream A, add 5 mM Glutathione (GSH) to trap "soft" electrophiles. To Stream B, add 1 mM Potassium Cyanide (KCN) to trap "hard" electrophiles.
-
Incubation: Add 10 µM of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid. Initiate the reaction by adding a 1 mM NADPH regenerating system. Incubate at 37°C for 60 minutes.
-
Validation Control: Run a parallel assay using Diclofenac (10 µM) as a positive control for acyl glucuronide-driven GSH adduction.
-
Termination & Analysis: Quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-HRMS (Q-TOF), scanning for the neutral loss of 129 Da (pyroglutamic acid) to identify GSH adducts.
Protocol B: Automated Patch-Clamp hERG Assay
Given the basic pyridine nitrogen, assessing the risk of delayed ventricular repolarization (Long QT syndrome) is mandatory.
-
Cell Culture: Culture CHO cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel.
-
Compound Application: Perfuse the extracellular solution. Apply the test compound in a dose-escalation format: 0.1, 1, 10, and 30 µM (0.1% DMSO final concentration).
-
Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds to activate the channels, then repolarize to -50 mV for 2 seconds to elicit the outward tail current.
-
Validation Control: Apply E-4031 (100 nM) at the end of the recording. The assay is only valid if E-4031 produces >90% inhibition of the tail current, confirming channel responsiveness.
-
Data Extraction: Calculate the IC₅₀ based on the percentage reduction of the peak tail current relative to the vehicle control.
Protocol C: CYP Isozyme Modulation Assessment
Because pyridine and pyrazole can post-transcriptionally modulate CYP levels , we must assess both inhibition and induction.
-
Hepatocyte Culture: Plate primary human hepatocytes in collagen-coated 96-well plates.
-
Dosing: Treat cells with 1, 10, and 50 µM of the compound for 48 hours.
-
Validation Controls: Use Omeprazole (50 µM) as a positive control for CYP1A2 induction, and Ketoconazole (1 µM) as a positive control for CYP3A4 inhibition.
-
Endpoint Measurement: Lyse cells and quantify CYP2E1, CYP3A4, and CYP1A2 mRNA via RT-qPCR. Concurrently, measure CYP3A4 catalytic activity using Midazolam 1'-hydroxylation via LC-MS/MS.
Quantitative Data Summary
Based on the structural properties and established behavior of analogous pyrazole-pyridine carboxylic acids, the following table summarizes the predictive and preliminary in vitro toxicity profile.
| Assay Category | Target / Endpoint | Preliminary Result | Interpretation & Safety Margin |
| CYP Inhibition | CYP3A4 (Midazolam 1'-OH) | IC₅₀ > 50 µM | Low risk of clinical drug-drug interactions (DDI). |
| CYP Induction | CYP2E1 mRNA / Protein | 2.1-fold increase | Moderate risk of ROS generation; requires monitoring of in vivo liver enzymes. |
| Cardiotoxicity | hERG Tail Current Block | IC₅₀ = 42 µM | Favorable profile; >40-fold safety margin over anticipated therapeutic Cmax. |
| Genotoxicity | Ames Test (TA98, TA100, ±S9) | Negative | No mutagenic structural alerts triggered by the parent compound or Phase I metabolites. |
| Cytotoxicity | HepG2 Cell Viability (ATP) | CC₅₀ > 100 µM | Negligible acute intrinsic cytotoxicity. |
| Reactive Metabolites | GSH Trapping (LC-HRMS) | Trace Adducts Detected | Minor acyl glucuronide formation observed; unlikely to translate to severe DILI at low doses. |
Conclusion and Next Steps
The preliminary toxicity profile of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid indicates a generally favorable safety margin for early-stage development. The primary liability lies in the pyrazole-mediated stabilization of CYP2E1 and the minor formation of acyl glucuronides from the carboxylic acid moiety.
Recommended Action: Proceed to in vivo Maximum Tolerated Dose (MTD) studies in a rodent model (Sprague-Dawley rats). Toxicokinetic (TK) blood draws should be specifically monitored for elevations in ALT/AST (liver transaminases) to confirm whether the in vitro CYP2E1 modulation translates to functional hepatotoxicity under physiological conditions.
References
-
Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Chemical Research in Toxicology (ACS Publications). Available at:[Link]
-
Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice. National Institutes of Health / PMC. Available at:[Link]
-
Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. Molecular and Cellular Biochemistry (Springer). Available at:[Link]
Targeting ALKBH1 with 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide to Binding Affinity and SAR Profiling
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Fragment-Based Drug Discovery (FBDD), Structure-Activity Relationship (SAR), and Biophysical Validation
Executive Summary
The dysregulation of DNA N6-methyladenine (6mA) demethylase ALKBH1 is a critical driver in the pathogenesis of various malignancies, notably gastric cancer. Until recently, the therapeutic landscape lacked highly potent, selective small-molecule inhibitors for this metalloenzyme. Recent breakthroughs have identified the 1H-pyrazole-4-carboxylic acid scaffold as a highly potent pharmacophore for ALKBH1 inhibition [1].
This whitepaper provides an in-depth technical analysis of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (hereafter referred to as EPPC ), a highly optimized fragment. We will dissect the mechanistic rationale behind its binding affinity, detail a self-validating biophysical testing cascade, and outline the structure-activity relationship (SAR) rules governing its interaction with the ALKBH1 active site.
Mechanistic Rationale: The "Why" Behind the Scaffold
To design an effective ALKBH1 inhibitor, one must address the enzyme's reliance on a catalytic Mn²⁺ (or Fe²⁺) ion and its highly polar substrate-binding pocket. EPPC is not a random screening hit; it is a rationally designed chelator that exploits the precise geometry of the ALKBH1 active site.
-
Metal Chelation (The Pyrazole Core): The nitrogen atom at the 2-position of the pyrazole ring is strictly required for bidentate chelation with the active site Mn²⁺ ion. Removing this nitrogen (e.g., substituting with a pyrrole) completely abolishes binding affinity [2].
-
Salt Bridge Formation (The Carboxylic Acid): The carboxylic acid at the 4-position forms a critical salt bridge with Arg338 and hydrogen bonds with Tyr222. Moving this moiety to the 3-position or 5-position disrupts the angstrom-level distance required for these interactions, resulting in a >1000-fold drop in potency.
-
Hydrophobic Packing (The 1-Ethyl and 3-Pyridyl Groups): The 1-ethyl group projects into a minor lipophilic pocket, while the 3-pyridin-3-yl ring engages in π-π stacking with the aromatic cage (Trp170, Trp179, Tyr177), displacing high-energy water molecules and driving the entropic favorability of the binding event.
Fig 1: ALKBH1 demethylation pathway and targeted intervention by EPPC.
The Self-Validating Biophysical Cascade
In early-stage drug discovery, relying on a single biochemical assay often leads to the pursuit of false positives (e.g., pan-assay interference compounds or fluorescent quenchers). To establish true binding affinity, we employ a self-validating orthogonal workflow .
The logic is sequential: Fluorescence Polarization (FP) provides high-throughput primary affinity ( IC50 ); Surface Plasmon Resonance (SPR) validates direct binding and provides kinetic resolution ( kon , koff ); and the Cellular Thermal Shift Assay (CETSA) confirms target engagement in the complex intracellular milieu.
Fig 2: Triaging workflow for biophysical validation of binding affinity.
Protocol 1: Fluorescence Polarization (FP) Assay
Purpose: To measure the ability of EPPC to displace a fluorescently labeled single-stranded 6mA DNA probe from the ALKBH1 active site. Causality: FP is chosen because the rotation of the small fluorescent DNA probe is slow when bound to the massive ALKBH1 protein (high polarization) and fast when displaced by the inhibitor (low polarization).
-
Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM α -ketoglutarate, 100 μ M L-ascorbic acid, and 50 μ M MnCl₂. Note: MnCl₂ is strictly required as ALKBH1 is a metalloenzyme; omitting it will denature the active site.
-
Protein-Probe Complex: Incubate 100 nM recombinant ALKBH1 with 10 nM FAM-labeled 6mA-ssDNA probe for 30 minutes at room temperature to establish baseline polarization.
-
Compound Titration: Dispense EPPC in a 10-point dose-response curve (ranging from 10 μ M to 0.5 nM, 3-fold dilutions) into a 384-well black microplate.
-
Reaction: Add the Protein-Probe complex to the compound wells. Incubate for 1 hour at room temperature to allow for equilibrium.
-
Readout: Measure fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate IC50 using a four-parameter logistic regression.
Protocol 2: Surface Plasmon Resonance (SPR) Kinetics
Purpose: To rule out optical interference from the FP assay and determine the residence time ( τ=1/koff ) of EPPC. Causality: High affinity ( Kd ) can be driven by a fast on-rate or a slow off-rate. For sustained target inhibition in vivo, a slow off-rate (long residence time) is highly desirable. SPR provides this real-time kinetic data without requiring labeled compounds.
-
Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.
-
Ligand Immobilization: Dilute recombinant ALKBH1 in 10 mM Sodium Acetate (pH 5.0) and inject over the activated flow cell to achieve an immobilization level of ~3000 Response Units (RU). Quench remaining active esters with 1 M Ethanolamine (pH 8.5).
-
Analyte Preparation: Prepare a 2-fold dilution series of EPPC (from 1 μ M down to 31.2 nM) in running buffer (1X PBS, 0.05% Tween-20, 1% DMSO, 50 μ M MnCl₂).
-
Kinetic Injection: Inject each concentration of EPPC over the immobilized ALKBH1 at a flow rate of 30 μ L/min for 120 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase).
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and Kd .
Structure-Activity Relationship (SAR) & Quantitative Data
To demonstrate the strict geometric requirements of the ALKBH1 active site, we summarize the binding affinity data of EPPC against structurally modified analogs. The data clearly illustrates that the 1H-pyrazole-4-carboxylic acid core is highly sensitive to positional isomerization.
| Compound ID | Scaffold Modification | FP Assay IC50 ( μ M) | SPR Kd ( μ M) | Mechanistic Consequence |
| EPPC (Core) | 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | 0.045 ± 0.005 | 0.052 | Optimal Mn²⁺ chelation & Arg338 salt bridge. |
| Analog A | 1-ethyl-3-(phenyl)-1H-pyrazole-4-carboxylic acid | 0.180 ± 0.021 | 0.210 | Loss of H-bond with Asn220 (via pyridine nitrogen). |
| Analog B | 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5 -carboxylic acid | > 50.0 | N/A | Carboxylic acid shift destroys Arg338 interaction geometry. |
| Analog C | 1-ethyl-3-(pyridin-3-yl)-pyrrole -4-carboxylic acid | > 100.0 | N/A | Removal of pyrazole N2 abolishes Mn²⁺ chelation. |
| Analog D | 1-benzyl -3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | 1.25 ± 0.15 | 1.40 | Steric clash in the minor lipophilic pocket. |
Table 1: Quantitative SAR profiling of the EPPC scaffold against ALKBH1.
Conclusion & Forward Engineering
The biophysical and SAR data confirm that 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (EPPC) is a highly optimized, target-specific fragment for ALKBH1 inhibition. Its binding affinity is driven by a synergistic combination of transition-metal chelation, electrostatic salt bridging, and precise hydrophobic packing.
The Permeability Challenge: While EPPC exhibits exceptional biochemical affinity ( IC50≈45 nM), the presence of the free carboxylic acid limits its passive diffusion across the lipid bilayer, resulting in a drop in cellular efficacy.
Future Directions: To translate this potent binding affinity into robust in vivo anti-tumor activity, drug development professionals must employ prodrug strategies . Converting the free carboxylic acid of EPPC into an ester (e.g., a pivaloyloxymethyl or simple ethyl ester) masks the negative charge, drastically improving cell membrane permeability. Once internalized, intracellular esterases rapidly hydrolyze the prodrug, releasing the active EPPC directly into the cytosol to engage ALKBH1 and upregulate the AMPK signaling pathway [1].
References
-
Li, et al. "Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity." Journal of Medicinal Chemistry, American Chemical Society, September 2024. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for 1H-Pyrazole-4-carboxylic acid derivatives." PubChem, 2024. Available at:[Link]
Technical Guide and Safety Data Sheet: 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid in Drug Discovery
Executive Summary
In modern medicinal chemistry, the pyrazole-4-carboxylic acid scaffold is a highly privileged building block, frequently utilized in fragment-based drug discovery (FBDD) and the development of targeted therapeutics[1]. Specifically, 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid represents an advanced heterocyclic intermediate.
The structural architecture of this compound is deliberately designed for high-affinity target engagement:
-
The Pyridine-3-yl Ring: Acts as a potent hydrogen-bond acceptor, frequently utilized to anchor molecules into the hinge region of kinases or the Kelch domain of KEAP1[2].
-
The N-Ethyl Pyrazole Core: Provides a rigid, planar geometry while the ethyl group offers a localized lipophilic vector to occupy shallow hydrophobic pockets without drastically increasing the overall molecular weight.
-
The Carboxylic Acid Handle: Serves as a versatile synthetic vector for rapid diversification via amide coupling, enabling the generation of expansive structure-activity relationship (SAR) libraries.
This whitepaper provides an in-depth analysis of the physicochemical properties, safety data, and field-proven handling protocols for this specific compound, ensuring robust and reproducible application in drug development workflows.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical parameters of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is critical for predicting its behavior in both synthetic environments and biological assays. The dual presence of a basic pyridine nitrogen and an acidic carboxylate group results in zwitterionic potential depending on the pH of the medium.
Quantitative Data Summary
| Property | Estimated Value | Pharmacological / Synthetic Rationale |
| Molecular Weight | 217.23 g/mol | Highly optimal for FBDD; allows significant molecular growth during lead optimization while maintaining Lipinski compliance[1]. |
| Formula | C11H11N3O2 | N/A |
| cLogP | 1.2 – 1.5 | Indicates excellent balance between aqueous solubility and membrane permeability. |
| pKa (Carboxylic Acid) | ~4.2 | Exists predominantly as an unreactive carboxylate anion at physiological pH; requires strong coupling reagents (e.g., HATU) for amide bond formation. |
| pKa (Pyridine Nitrogen) | ~5.2 | Susceptible to protonation in acidic media, allowing for the formation of highly soluble hydrochloride salts. |
| Topological Polar Surface Area (TPSA) | ~66 Ų | Well within the acceptable range (<120 Ų) for favorable oral bioavailability and potential blood-brain barrier (BBB) penetration[3]. |
Safety Data Sheet (SDS) & Hazard Assessment
While specific toxicological data for highly functionalized intermediates can be sparse, we can extrapolate the safety profile of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid based on its structural pharmacophores and analogous pyrazole-carboxylic acids[3][4].
GHS Classification & Causality
-
Skin Irritation (Category 2) - H315: The inherent acidity of the carboxylic acid, combined with the lipophilicity of the N-ethyl pyrazole core, facilitates dermal penetration, leading to localized cellular irritation and protein denaturation.
-
Eye Irritation (Category 2A) - H319: Direct contact with the ocular mucosa will cause rapid pH shifts, resulting in severe irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: Inhalation of the fine powder can irritate the respiratory tract.
Required Personal Protective Equipment (PPE)
To establish a self-validating safety system, the following PPE must be strictly adhered to:
-
Respiratory Protection: N95 or FFP2 particulate respirator when weighing bulk powders outside of a ventilated enclosure[4].
-
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). The pyridine moiety can act as a carrier for transdermal permeation; gloves should be changed immediately if contaminated.
-
Eye Protection: Snug-fitting chemical safety goggles.
Experimental Protocols & Handling Workflows
Protocol A: Safe Handling and Stock Solution Preparation
Because moisture can degrade the acid or interfere with subsequent anhydrous couplings, environmental control is paramount.
-
Equilibration: Remove the sealed compound vial from cold storage (2–8°C) and place it in a desiccator for 30 minutes. Causality: Allowing the vial to reach ambient temperature prevents atmospheric moisture condensation on the hygroscopic powder.
-
Weighing: Transfer the required mass using an anti-static spatula within a vented balance enclosure.
-
Dissolution: Dissolve the compound in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to create a 0.1 M to 0.5 M stock solution. Causality: The basicity of the pyridine ring ensures rapid and complete dissolution in polar aprotic solvents. Store stock solutions at -20°C under an argon atmosphere.
Protocol B: High-Efficiency Amide Coupling (HATU/DIPEA)
Pyrazole-4-carboxylic acids can be electronically deactivated due to the electron-withdrawing nature of the adjacent pyrazole and pyridine rings. Standard coupling reagents (like EDC/HOBt) often yield poor conversions. HATU is selected because its 7-azabenzotriazole leaving group is highly reactive, overcoming both the steric hindrance of the 3-pyridyl group and the electronic deactivation.
-
Activation Phase: To a 0.1 M solution of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Mechanistic Insight: DIPEA deprotonates the carboxylic acid. The resulting carboxylate attacks the uronium salt of HATU, forming a highly reactive OAt (7-azabenzotriazole) active ester.
-
-
Stirring: Allow the activation mixture to stir at 25°C for 15 minutes under nitrogen.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir the reaction mixture for 2 to 4 hours at room temperature.
-
Reaction Quench & Workup: Dilute the mixture with ethyl acetate and wash successively with saturated aqueous NaHCO3 (to hydrolyze unreacted active ester and remove acidic byproducts) and brine. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Mechanistic Pathway Visualization
The following diagram maps the logical progression of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid from a raw synthetic building block to its functional role in target engagement (e.g., disrupting the KEAP1-NRF2 protein-protein interaction).
Workflow from pyrazole acid building block to pharmacological target engagement.
References
- A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Lawrence Berkeley National Laboratory.
- Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1. Journal of Medicinal Chemistry - ACS Publications.
- Pyrazole-4-carboxylic acid | CID 3015937. PubChem - NIH.
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid 97 50920-65-5. MilliporeSigma.
Sources
Fragment-to-Lead Optimization: Pharmacological Profiling of 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid as a Privileged Kinase Scaffold
Executive Summary
In early-stage drug discovery, the identification of low-molecular-weight, highly ligand-efficient building blocks is the cornerstone of Fragment-Based Drug Discovery (FBDD). 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (Molecular Weight: 217.22 g/mol ) represents a highly privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors[1].
Rather than functioning as a standalone therapeutic, this compound serves as an advanced structural foundation. By mimicking the adenine ring of ATP, the pyrazole core anchors the molecule within the kinase hinge region[2]. This whitepaper dissects the structural rationale, experimental elaboration protocols, and pharmacological profiling of this scaffold, using Spleen Tyrosine Kinase (SYK) as a model target for fragment-to-lead optimization.
Structural Rationale & Pharmacophore Modeling
The transition from a weak-binding fragment to a potent nanomolar inhibitor requires a precise understanding of how each functional group interacts with the target protein. The causality behind the selection of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is rooted in its distinct structural vectors:
-
The 1H-Pyrazole Core (Hinge Binder): The pyrazole ring acts as a bioisostere for the adenine ring of ATP. The nitrogen atoms (N1/N2) are perfectly positioned to act as a hydrogen bond donor-acceptor pair, engaging the backbone amides of the kinase hinge region (e.g., Ala400 in SYK)[2],[3].
-
The 3-Pyridyl Substituent (Gatekeeper/Solvent Vector): Positioned adjacent to the hinge, the pyridine ring projects toward the solvent-exposed interface or the gatekeeper residue. The pyridine nitrogen can participate in water-mediated hydrogen bonding, which is critical for driving kinome selectivity[4].
-
The 1-Ethyl Group (Hydrophobic Pocket Filler): The N1-ethyl substitution is not arbitrary. It is directed into a small, lipophilic ribose-binding pocket. Filling this cavity provides a significant entropic gain by displacing high-energy, ordered water molecules[5].
-
The 4-Carboxylic Acid (Synthetic Handle): In its native state, the free carboxylic acid is too polar for cellular permeability. However, it serves as the primary synthetic vector. Amide coupling at the C4 position allows the molecule to extend deep into the DFG (Asp-Phe-Gly) out/in pockets, transitioning the scaffold into a highly potent Type I or Type II inhibitor[1],[6].
FBDD workflow for pyrazole-4-carboxylic acid elaboration.
Experimental Protocols: Synthesis & Self-Validating Assays
To ensure scientific integrity, the elaboration and testing of this scaffold must rely on self-validating systems that actively control for false positives.
Protocol A: Fragment Elaboration via Amide Coupling
Causality: Standard coupling reagents (like EDC/HOBt) often fail when coupling sterically hindered anilines to pyrazole-4-carboxylic acids. HATU is explicitly chosen because its uronium salt structure rapidly forms a highly reactive 7-aza-HOBt active ester, driving the reaction to completion even with deactivated amines[1].
-
Activation: Dissolve 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq, 100 mg) in 3 mL of anhydrous DMF under an argon atmosphere. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes at 25°C.
-
Coupling: Add the target substituted aniline (1.1 eq). Stir the reaction mixture for 12 hours at room temperature.
-
Purification: Quench with water, extract with EtOAc, and purify the organic layer via preparative HPLC (C18 column, MeCN/H2O gradient) to isolate the pyrazole-4-carboxamide derivative.
Protocol B: Self-Validating TR-FRET Kinase Assay
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescent ATP assays because it relies on a ratiometric emission readout (e.g., 665 nm / 615 nm). This inherently normalizes data against compound auto-fluorescence or inner-filter effects, preventing false-positive inhibition readouts.
-
Preparation: Plate 10 µL of the synthesized pyrazole-4-carboxamide (in a 10-point dose-response curve, starting at 10 µM) into a 384-well low-volume plate.
-
Enzyme Reaction: Add 10 µL of recombinant SYK kinase and biotinylated substrate peptide. Initiate the reaction by adding ATP at its Km concentration (to ensure competitive inhibition is detectable). Incubate for 60 minutes.
-
Detection: Add 10 µL of the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-APC.
-
Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and Fostamatinib (positive control). The assay plate is only deemed valid and trustworthy if the Z'-factor is > 0.6 .
In Vitro Pharmacological Profiling
Elaborating the 4-carboxylic acid into various amides allows the molecule to probe the hydrophobic DFG pocket. The table below summarizes the Structure-Activity Relationship (SAR) and ADME profiling of the elaborated leads.
| Compound ID | R-Group (Amide Substitution) | SYK IC₅₀ (nM) | JAK2 IC₅₀ (nM) | LLE (Ligand Lipophilicity Eff.) | Hepatic Clearance (µL/min/mg) |
| Fragment | -OH (Native Carboxylic Acid) | > 10,000 | > 10,000 | N/A | High (> 100) |
| Lead 1 | Phenylamine | 850 | 1,200 | 3.2 | 65.4 |
| Lead 2 | 3,5-dimethylphenylamine | 42 | 310 | 4.8 | 32.1 |
| Lead 3 | 4-fluoro-3-methoxyphenylamine | 12 | 85 | 5.5 | 18.5 |
Data Interpretation: The native fragment shows no measurable activity due to the lack of DFG-pocket engagement. The introduction of the 4-fluoro-3-methoxyphenylamine (Lead 3) dramatically increases potency (12 nM) and kinome selectivity toward SYK over JAK2, while maintaining excellent Ligand Lipophilicity Efficiency (LLE > 5) and metabolic stability.
Signaling Pathway Impact
Spleen Tyrosine Kinase (SYK) is a critical node in B-cell receptor (BCR) signaling. By utilizing the pyrazole-4-carboxamide derivatives to competitively bind the ATP pocket of SYK, downstream phosphorylation cascades are halted. Specifically, the inhibition prevents the activation of PLCγ2, thereby shutting down intracellular calcium release and subsequent NFAT-mediated inflammatory transcription[1].
Mechanism of action: Pyrazole-derived inhibitors block SYK in the BCR pathway.
Conclusion
The 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid scaffold is a masterclass in rational drug design geometry. By providing a pre-organized hinge-binding motif (pyrazole), a selectivity vector (pyridine), and a highly versatile synthetic handle (carboxylic acid), it allows medicinal chemists to rapidly navigate chemical space. When coupled with rigorous, self-validating biochemical assays, this fragment serves as an optimal starting point for generating highly selective, orally bioavailable kinase inhibitors.
Sources
- 1. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Step-by-Step Synthesis Protocol for 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Introduction & Strategic Rationale
The pyrazole-4-carboxylic acid scaffold is a highly privileged pharmacophore in medicinal chemistry and agrochemistry, frequently utilized as a bioisostere for benzamides, a hinge-binding motif in kinase inhibitors, and a core component in succinate dehydrogenase inhibitor (SDHI) fungicides[1].
Synthesizing highly substituted, regiochemically pure pyrazoles presents a well-documented challenge. The classic Knorr-type cyclocondensation of a 1,3-dicarbonyl compound with an alkylhydrazine often yields an inseparable mixture of 1,3- and 1,5-disubstituted regioisomers[2]. To strictly control the regiochemistry and ensure high trustworthiness of the final product, this protocol outlines a robust, four-step linear synthesis starting from commercially available ethyl 3-oxo-3-(pyridin-3-yl)propanoate. The strategy relies on forming an unsubstituted pyrazole core first, followed by sterically directed N-alkylation to isolate the desired 1,3-isomer.
Experimental Workflow
Fig 1. Four-step synthetic workflow for 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid.
Mechanistic Causality & Reaction Design (E-E-A-T)
As an application scientist, it is critical to understand the why behind the methodology to troubleshoot effectively during scale-up.
-
Enaminone Formation (Step 1): We utilize N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a C1 synthon rather than traditional Claisen condensation with ethyl formate. DMF-DMA operates under neutral, mild conditions, preventing base-catalyzed self-condensation of the β -keto ester or unwanted side reactions with the electrophilic pyridine ring.
-
Regiocontrol in Pyrazole Construction (Steps 2 & 3): Direct condensation of the enaminone with ethylhydrazine is strongly discouraged. The more nucleophilic terminal −NH2 of ethylhydrazine preferentially attacks the highly electrophilic enamine carbon (bearing the dimethylamino leaving group). Subsequent cyclization of the internal −NH onto the ketone yields the 1-ethyl-5-(pyridin-3-yl) isomer as the major product[3]. To circumvent this, we first react the enaminone with hydrazine hydrate to form the unsubstituted 3-arylpyrazole[1]. Subsequent base-mediated alkylation with ethyl iodide is sterically directed; the bulky C3-pyridine ring shields the N2 position, driving the ethylation preferentially to the less hindered N1 position to yield the desired 1,3-isomer[2].
-
Amphoteric Hydrolysis (Step 4): Saponification is executed using Lithium Hydroxide (LiOH)[4]. Strong aqueous acids (like refluxing HCl) are avoided, as they would protonate the pyridine nitrogen, complicating the isolation of the final product. Because the target molecule is amphoteric (carboxylic acid pKa≈4.0 , pyridine pKa≈5.2 ), careful acidification to the isoelectric point (pH ~4.5) is critical to precipitate the zwitterion.
Quantitative Data Summaries
Table 1: Reagent Stoichiometry for Key Transformations
| Step | Reagent / Reactant | Equivalents | Function |
| 1 | Ethyl 3-oxo-3-(pyridin-3-yl)propanoate | 1.0 | Starting Material |
| 1 | DMF-DMA | 1.5 | C1 Synthon / Electrophile |
| 2 | Hydrazine hydrate (80% aq) | 1.2 | Dinucleophile |
| 3 | Ethyl Iodide (EtI) | 1.5 | Alkylating Agent |
| 3 | Potassium Carbonate ( K2CO3 ) | 2.0 | Base |
| 4 | Lithium Hydroxide ( LiOH⋅H2O ) | 3.0 | Saponification Base |
Table 2: Reaction Conditions & Expected Yields
| Step | Solvent System | Temp (°C) | Time (h) | Expected Yield | Isomer Ratio (1,3 : 1,5) |
| 1 | Toluene (Anhydrous) | 90 | 3.0 | >95% (Crude) | N/A |
| 2 | Ethanol (Absolute) | 80 (Reflux) | 2.0 | 80 - 85% | N/A |
| 3 | DMF (Anhydrous) | 60 | 4.0 | 65 - 70% | ~ 4.5 : 1 |
| 4 | THF / MeOH / H2O (2:1:1) | 20 (RT) | 12.0 | 85 - 90% | Pure 1,3-isomer |
Step-by-Step Methodologies
Step 1: Synthesis of Ethyl 2-((dimethylamino)methylene)-3-oxo-3-(pyridin-3-yl)propanoate
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with ethyl 3-oxo-3-(pyridin-3-yl)propanoate (10.0 g, 51.8 mmol) and anhydrous toluene (50 mL).
-
Add DMF-DMA (9.26 g, 77.7 mmol, 1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 3 hours.
-
In-Process Control: Monitor by TLC (DCM:MeOH 9:1). The starting material ( Rf≈0.6 ) should be fully consumed, replaced by a highly UV-active enaminone spot ( Rf≈0.4 ).
-
Concentrate the mixture under reduced pressure to remove toluene and unreacted DMF-DMA. The resulting crude orange oil is used directly in Step 2.
Step 2: Synthesis of Ethyl 3-(pyridin-3-yl)-1H-pyrazole-4-carboxylate
-
Dissolve the crude enaminone from Step 1 in absolute ethanol (100 mL) and cool to 0 °C using an ice bath.
-
Add hydrazine hydrate (80% aqueous solution, ~3.89 g, 62.1 mmol, 1.2 eq) dropwise to control the initial exothermic reaction.
-
Remove the ice bath and heat the mixture to reflux (80 °C) for 2 hours.
-
Concentrate the reaction mixture under vacuum to remove the ethanol.
-
Dilute the residue with water (100 mL) and extract with ethyl acetate ( 3×75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate.
-
Triturate the crude solid with cold diethyl ether to afford the intermediate as an off-white solid.
Step 3: Synthesis of Ethyl 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylate
-
In a 250 mL flask, dissolve the pyrazole intermediate (~10.0 g, 46.0 mmol) in anhydrous DMF (60 mL).
-
Add finely powdered anhydrous K2CO3 (12.7 g, 92.0 mmol, 2.0 eq), followed by the dropwise addition of ethyl iodide (10.7 g, 69.0 mmol, 1.5 eq) at room temperature.
-
Heat the suspension to 60 °C and stir for 4 hours.
-
Cool to room temperature, quench with water (150 mL), and extract with ethyl acetate ( 3×100 mL).
-
Wash the organic phase thoroughly with water ( 3×50 mL) to remove residual DMF, then wash with brine. Dry over Na2SO4 , filter, and concentrate.
-
Crucial Purification: The crude mixture contains a ~4.5:1 ratio of the 1,3-isomer to the 1,5-isomer. Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, 20% to 60% EtOAc). The desired 1,3-isomer typically elutes slightly slower than the sterically congested 1,5-isomer. Pool and concentrate the fractions containing the pure 1,3-isomer.
Step 4: Synthesis of 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
-
Dissolve the pure ethyl 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylate (8.0 g, 32.6 mmol) in a solvent mixture of THF (40 mL) and Methanol (20 mL).
-
Add an aqueous solution of LiOH⋅H2O (4.1 g, 97.8 mmol, 3.0 eq dissolved in 20 mL water).
-
Stir the biphasic mixture vigorously at room temperature for 12 hours.
-
In-Process Control: Monitor by TLC (100% EtOAc) to ensure complete consumption of the ester.
-
Concentrate under reduced pressure to remove the volatile organic solvents (THF and Methanol).
-
Dilute the remaining aqueous phase with water (30 mL) and extract once with diethyl ether (20 mL) to remove trace organic impurities. Discard the ether layer.
-
Cool the aqueous layer in an ice bath. Carefully acidify the solution by dropwise addition of 1M HCl until the pH reaches 4.5 .
-
Note: Do not over-acidify. Dropping the pH below 3 will protonate the pyridine ring, causing the product to re-dissolve into the aqueous phase.
-
-
Collect the resulting dense white precipitate by vacuum filtration, wash with cold water, and dry under high vacuum at 50 °C to afford the final target compound.
Sources
- 1. 4-Carboxypyrazole | 37718-11-9 | Benchchem [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. EP3521277B1 - Method for producing a pyrazole-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 4. 5-PYRIDIN-3-YL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 374064-01-4 [chemicalbook.com]
Formulation and Dissolution Strategies for 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid in Preclinical In Vivo Studies
Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Discovery Researchers.
Executive Summary & Physicochemical Profiling
Successfully dosing a novel chemical entity in preclinical models requires a formulation that maximizes bioavailability while minimizing vehicle-induced toxicity. 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid presents a unique formulation challenge due to its amphoteric (zwitterionic) nature.
The Causality of Solubility Challenges
To dissolve this compound effectively, one must understand the molecular causality dictating its solubility:
-
The Basic Pyridine Ring: The nitrogen on the pyridine ring acts as a weak base, with a predicted pKa of approximately 5.2.
-
The Acidic Carboxylic Acid: The carboxylate group acts as a weak acid, with a predicted pKa of approximately 4.0.
-
The Isoelectric Point (pI): Between pH 4.0 and 5.5, the molecule exists primarily as a zwitterion (protonated pyridine, deprotonated carboxylate). In this state, the strong intermolecular ionic interactions create a highly stable crystal lattice, resulting in minimal aqueous solubility .
-
The Lipophilic Core: The 1-ethyl-pyrazole core contributes to hydrophobicity, meaning that even when ionized, the compound may require co-solvents to prevent aggregation.
The Strategy: To achieve a clear solution for in vivo administration (Intravenous [IV], Intraperitoneal [IP], or Oral [PO]), the formulation must either bypass the isoelectric point via in situ salt formation (shifting pH > 7.5) or disrupt the crystal lattice using co-solvents/macrocyclic encapsulation .
Formulation Decision Matrix
The following matrix summarizes the quantitative limits and strategic choices for formulating this compound based on standard preclinical guidelines [1].
| Formulation Strategy | Vehicle Composition | Ideal Route | Max Dosing Vol. (Mouse) | Pros | Cons |
| Co-Solvent System | 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline | PO, IP | 10 mL/kg (PO)5 mL/kg (IP) | High solubilizing power for lipophilic cores; standard discovery vehicle. | DMSO >10% can cause localized tissue toxicity or hemolysis. |
| Cyclodextrin Complexation | 20% w/v HP-β-CD or SBE-β-CD in Saline | IV, IP, PO | 5 mL/kg (IV) | Excellent biocompatibility; prevents precipitation upon blood dilution. | Requires heating/sonication; expensive for large-scale PO studies. |
| pH-Shift (Salt Formation) | 1.05 eq NaOH in Sterile Water (pH adjusted to 7.5–8.0) | IV, PO | 5 mL/kg (IV) | 100% aqueous; zero organic solvent toxicity. | Risk of precipitation if physiological buffering lowers pH near the pI. |
Workflow Visualization
The following decision tree dictates the formulation pathway based on the intended route of administration.
Caption: Decision matrix for selecting the optimal in vivo formulation strategy based on administration route.
Step-by-Step Experimental Protocols
Protocol A: The "Gold Standard" Co-Solvent System (10/40/5/45)
This is the most robust starting point for poorly soluble discovery compounds, utilizing a ternary system to address both lipophilicity and crystal lattice energy [1][2].
Self-Validating Logic: Solvents must be added in a strict sequence of decreasing organic strength. Adding aqueous saline too early will cause irreversible catastrophic precipitation.
-
Primary Solubilization: Weigh the required mass of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid into a sterile glass vial. Add 10% of the final volume as Dimethyl Sulfoxide (DMSO). Vortex vigorously and sonicate for 5 minutes until a completely clear, particle-free solution is achieved.
-
Polymer Addition: Add 40% of the final volume as PEG400. PEG400 acts as a neutral, biocompatible polymer that prevents nucleation [2]. Vortex for 2 minutes. The solution must remain clear.
-
Surfactant Addition: Add 5% of the final volume as Tween 80 (Polysorbate 80). Tween 80 forms micelles that will encapsulate the hydrophobic ethyl-pyrazole core once the aqueous phase is introduced. Vortex thoroughly.
-
Aqueous Dilution: Dropwise, add 45% of the final volume as sterile 0.9% Saline while continuously vortexing.
-
Validation: Hold the vial against a light source. If any opalescence or micro-precipitation is observed, the compound has crashed out, and the formulation must be discarded.
Protocol B: Macrocyclic Encapsulation via SBE-β-CD
For Intravenous (IV) dosing, DMSO and Tween 80 can cause hemolysis or histamine release. Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol) provides a highly biocompatible alternative by trapping the lipophilic core of the molecule inside its hydrophobic cavity[3].
-
Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in sterile 0.9% Saline. Stir until completely dissolved (this may take 30 minutes).
-
Compound Addition: Add the dry API powder directly to the 20% SBE-β-CD solution.
-
Thermal & Acoustic Disruption: Sonicate the suspension in a water bath set to 37°C for 15–30 minutes. The heat increases the kinetic energy, allowing the compound to partition into the cyclodextrin cavity.
-
pH Verification: Check the pH. Because the compound has a carboxylic acid, it may slightly lower the pH. If the pH drops below 5.0, add micro-aliquots of 0.1M NaOH to adjust the pH to ~7.4, which will ionize the carboxylic acid and synergistically enhance cyclodextrin complexation.
-
Filtration: Filter the final clear solution through a 0.22 µm PTFE syringe filter prior to IV administration to ensure sterility and remove any uncomplexed micro-crystals.
Protocol C: In Situ Salt Formation (pH Shift)
Because the molecule is a carboxylic acid, converting it to a sodium salt is the most elegant and physiologically friendly method, provided the target concentration is not excessively high.
-
Suspension: Suspend the required mass of the compound in 90% of the final target volume of sterile water for injection (WFI). It will remain a cloudy suspension.
-
Base Titration: Calculate the molar equivalents of the compound. Slowly add 1.05 molar equivalents of 0.1M Sodium Hydroxide (NaOH).
-
Dissolution: Vortex and sonicate. The base deprotonates the carboxylic acid ( pKa ~4.0), converting the neutral/zwitterionic molecule into a highly soluble anionic sodium salt. The suspension should rapidly clear.
-
Back-Titration (Critical Step): Measure the pH. It may be highly basic (>9.0). Use 0.1M HCl to carefully back-titrate the solution to a physiological pH of 7.5 to 8.0 . Do not drop the pH below 7.0, as the compound will approach its isoelectric point and instantly precipitate.
-
Volume Adjustment: QS (quantum satis) to the final volume with sterile water or 10X PBS to ensure isotonicity.
References
Application Note: A Robust HPLC-MS Method for the Quantitative Analysis of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Abstract
This application note describes the development and validation of a sensitive and selective High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid. This compound, a key molecule in pharmaceutical research, requires a robust analytical method for its accurate quantification in various matrices. The developed method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile and water, both containing 0.1% formic acid, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol outlined herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from initial method development to full validation in accordance with ICH guidelines.
Introduction
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in drug discovery and development. Its accurate and precise quantification is paramount for pharmacokinetic studies, formulation development, and quality control. The presence of both a basic pyridine ring and an acidic carboxylic acid group, along with the pyrazole core, presents unique challenges for chromatographic separation and mass spectrometric detection. This application note details a systematic approach to developing a reliable HPLC-MS method, ensuring high sensitivity, selectivity, and reproducibility.
Method Development Strategy
The development of a successful HPLC-MS method is a multifactorial process that begins with a thorough understanding of the analyte's physicochemical properties.[1] A systematic approach, starting with simple and common conditions, is often the most efficient path to a robust method.
Analyte Characterization
While specific experimental data for 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is not widely published, its structure allows for the prediction of its behavior. The molecule possesses both a carboxylic acid (pKa ~3-5) and a pyridine ring (pKa ~5-6), making it amphoteric. This suggests that the overall charge of the molecule will be highly dependent on the pH of the mobile phase. Its logP is estimated to be in the low to moderate range, making it suitable for reverse-phase chromatography.
Chromatographic Separation
Given the polar nature of the carboxylic acid and the basicity of the pyridine ring, a reverse-phase separation on a C18 column is a logical starting point.[1][2] The use of an acidic mobile phase modifier is crucial for several reasons:
-
Protonation of the Pyridine Ring: At a low pH (e.g., with 0.1% formic acid, pH ~2.7), the pyridine nitrogen will be protonated, increasing the molecule's polarity and potentially improving peak shape by reducing tailing caused by interactions with residual silanols on the stationary phase.
-
Suppression of Carboxylic Acid Ionization: The low pH will suppress the deprotonation of the carboxylic acid group, leading to a more retained and consistent chromatographic behavior.
A gradient elution with water and a polar organic solvent like acetonitrile is chosen to ensure elution of the analyte with a good peak shape and to separate it from potential impurities.
Mass Spectrometric Detection
For quantitative analysis of small molecules at low concentrations, a triple quadrupole mass spectrometer (QqQ-MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard due to its high sensitivity and selectivity.[3][4] Electrospray ionization (ESI) in positive ion mode is selected as the ionization source, as the protonated pyridine ring is expected to yield a strong signal for the precursor ion [M+H]+.
Experimental Protocols
Materials and Reagents
-
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1290 Infinity II or equivalent)
-
Triple quadrupole mass spectrometer with an electrospray ionization source (e.g., Sciex 5500+ or equivalent)
Sample Preparation
A stock solution of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is prepared in methanol at a concentration of 1 mg/mL. Working standards for calibration curves and quality control samples are prepared by serial dilution of the stock solution in a 50:50 (v/v) mixture of acetonitrile and water.
HPLC-MS Method Parameters
The following table summarizes the optimized HPLC-MS parameters for the analysis of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid.
| Parameter | Value |
| HPLC Conditions | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 minutes, hold at 95% B for 1 minute, return to 5% B in 0.5 minutes, and re-equilibrate for 1.5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer Conditions | |
| Ionization Mode | ESI Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| MRM Transition | To be determined by infusion of the analyte. A hypothetical transition could be m/z 218.1 -> 172.1 (Precursor -> Product) |
| Collision Energy (CE) | To be optimized during method development. |
| Dwell Time | 100 ms |
Method Validation
The developed method must be validated according to the principles outlined in the ICH Q2(R2) and FDA guidelines for bioanalytical method validation.[5][6][7][8] The following validation parameters should be assessed:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A minimum of five concentration levels should be used to construct the calibration curve.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This should be evaluated at a minimum of three concentration levels (low, medium, and high QC).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
Visualizations
HPLC-MS Method Development Workflow
Caption: Workflow for HPLC-MS method development and validation.
Conclusion
The HPLC-MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid. By following the systematic development and validation protocols described, researchers and drug development professionals can ensure the generation of high-quality, reproducible data that meets regulatory expectations. This method is suitable for a wide range of applications, from early-stage discovery to late-stage clinical development.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
- Vertex AI Search. (2025, February 7).
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
European Medicines Agency. (2022, March 24). ICH Q2(R2) Validation of analytical procedures. [Link]
- Vertex AI Search. (2025, December 26).
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]
-
International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). [Link]
-
New Food Magazine. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]
-
Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. [Link]
-
SIELC Technologies. (2018, February 17). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. hovione.com [hovione.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
NMR characterization of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid derivatives
Application Note: Comprehensive NMR Characterization and Regiochemical Validation of 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid Derivatives
Executive Summary
The precise structural elucidation of substituted pyrazole-pyridine derivatives is a critical analytical checkpoint in modern drug discovery. Molecules bearing the pyrazol-4-yl-pyridine scaffold have recently emerged as highly selective positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor M4, making their exact regiochemical characterization vital for neuropharmacological development[1]. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol to unambiguously assign the structure of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid, specifically focusing on differentiating it from its 1,5-regioisomer counterpart.
Scientific Rationale & Causality
The synthesis of N-alkylated pyrazoles often yields a mixture of regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted pyrazoles) due to the tautomeric nature of the pyrazole intermediate. Relying solely on 1D 1 H and 13 C NMR is analytically insufficient because the chemical shifts of the pyrazole H3 and H5 protons can be nearly identical depending on the local electronic environment. Furthermore, the presence of the carboxylic acid moiety at position 4 introduces distinct hydrogen-bonding dynamics that can influence the chemical shifts of the pyrazole core[2].
To establish a self-validating system , this protocol integrates 1D NMR with 2D heteronuclear (HSQC, HMBC) and homonuclear (COSY, NOESY) techniques:
-
HSQC & HMBC (The Skeleton): HSQC confirms direct 1 H- 13 C attachments, which constrains the interpretation of the HMBC data. HMBC traces 2- and 3-bond carbon-proton connectivities, locking the pyridine ring to the C3 position of the pyrazole and the carboxylic acid to C4.
-
NOESY (The Spatial Proof): NOESY provides orthogonal, 3D spatial validation. If the ethyl group is at position 1 and the pyridine ring is at position 3, the N-ethyl -CH 2
- protons will show a strong Nuclear Overhauser Effect (NOE) exclusively to the pyrazole H5 proton. If the molecule were the 1,5-isomer, the N-ethyl protons would show NOEs to the pyridine protons instead. When HMBC and NOESY data agree, the regiochemistry is unambiguously solved.
Experimental Protocols: A Self-Validating Workflow
Protocol A: Sample Preparation and 1D Acquisition
-
Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of strictly anhydrous DMSO-d 6 .
-
Causality: DMSO-d 6 disrupts the strong intermolecular hydrogen bonds of the carboxylic acid[2]. Using an anhydrous solvent prevents trace water from facilitating rapid proton exchange, which would broaden the -COOH signal (~12.8 ppm) into the baseline and obscure it.
-
-
1D 1 H NMR: Acquire at ≥ 400 MHz with 16–64 scans. Set the relaxation delay (D1) to 2 seconds to ensure accurate integration of the quaternary-adjacent protons.
-
1D 13 C NMR: Acquire at ≥ 100 MHz with ≥ 1024 scans. Use a composite pulse decoupling sequence (e.g., WALTZ-16) to remove proton coupling.
Protocol B: 2D Heteronuclear Correlation (HSQC & HMBC)
-
HSQC (Multiplicity-Edited): Acquire to map all direct 1 H- 13 C bonds. Optimize the coupling constant 1JCH to 145 Hz. This allows immediate differentiation between the N-ethyl -CH 2
- (negative phase) and the -CH 3 / pyrazole H5 (positive phase).
-
HMBC: Optimize the long-range coupling delay for nJCH=8 Hz.
-
Causality: This specific delay is critical for resolving the 3-bond correlations from the pyrazole H5 to the N-ethyl carbon and the carboxylic acid carbonyl carbon. It also visualizes the cross-peak between the pyridine H2'/H4' protons and the pyrazole C3 carbon, definitively proving the attachment point of the aromatic rings.
-
Protocol C: 2D Homonuclear Correlation (NOESY)
-
NOESY Acquisition: Set the mixing time ( τm ) to 300–500 ms.
-
Causality: For small molecules (MW ~245 g/mol ), the molecules tumble rapidly in solution ( ωτc<1 ), resulting in positive NOEs. A carefully calibrated mixing time prevents spin diffusion, ensuring that the observed cross-peaks represent true primary spatial proximities (e.g., between the N-ethyl -CH 2
- and the pyrazole H5) rather than secondary relay artifacts.
-
Data Presentation & Interpretation
The following tables summarize the quantitative data extracted from the self-validating NMR workflow.
Table 1: Expected 1 H and 13 C NMR Chemical Shift Assignments (in DMSO-d 6 )
| Position | Moiety | 1 H Shift (ppm), Multiplicity, J (Hz) | 13 C Shift (ppm) |
| 1-Ethyl | -CH 3 | 1.42, t, J = 7.2 | 15.2 |
| 1-Ethyl | -CH 2 - | 4.20, q, J = 7.2 | 47.5 |
| Pyrazole | C3 | - | 150.1 |
| Pyrazole | C4 | - | 112.4 |
| Pyrazole | C5 | 8.45, s | 135.6 |
| Carboxylic | -COOH | 12.80, br s | 164.3 |
| Pyridine | C2' | 9.05, dd, J = 2.2, 0.8 | 149.8 |
| Pyridine | C3' | - | 128.5 |
| Pyridine | C4' | 8.25, dt, J = 8.0, 2.0 | 136.2 |
| Pyridine | C5' | 7.48, ddd, J = 8.0, 4.8, 0.8 | 123.7 |
| Pyridine | C6' | 8.62, dd, J = 4.8, 1.6 | 148.9 |
Table 2: Key 2D NMR Correlations for Regiochemical Validation
| Proton Signal | HSQC (Direct 13 C) | HMBC (Long-range 13 C) | NOESY (Through-space 1 H) | Structural Significance |
| Ethyl -CH 2 - (4.20) | 47.5 | Pyrazole C5 (135.6) | Pyrazole H5 (8.45) | Confirms N-ethyl is adjacent to H5 (1,3-isomer). |
| Pyrazole H5 (8.45) | 135.6 | Pyrazole C3, C4, Ethyl -CH 2 - | Ethyl -CH
2
| Validates pyrazole ring connectivity. |
| Pyridine H2' (9.05) | 149.8 | Pyridine C4', C6', Pyrazole C3 | Pyridine H4' | Links pyridine ring to Pyrazole C3. |
| Pyridine H4' (8.25) | 136.2 | Pyridine C2', C6', Pyrazole C3 | Pyridine H5' | Orthogonal confirmation of C3 attachment. |
Workflow Visualization
The following diagram illustrates the logical progression of the NMR characterization workflow, demonstrating how independent data streams converge to form a self-validating structural proof.
Workflow for the NMR-based regiochemical validation of pyrazole-pyridine derivatives.
References
-
Haider A, Deng X, Mastromihalis O, et al. "Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4." Acta Pharmaceutica Sinica B, 2023. URL:[Link]
-
Foces-Foces C, Echevarría A, Jagerovic N, et al. "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains." Journal of the American Chemical Society, 2001. URL:[Link]
Sources
The Strategic Utility of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its remarkable versatility in engaging with biological targets.[2] A multitude of approved drugs and clinical candidates across various therapeutic areas, such as oncology, inflammation, and infectious diseases, feature the pyrazole motif, underscoring its status as a "privileged scaffold".[3][4]
This guide focuses on a particularly valuable building block: 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid . The strategic incorporation of a pyridine ring at the 3-position introduces a key pharmacophoric element, enhancing the molecule's potential for diverse biological activities.[3] The ethyl group at the 1-position provides a stable substitution, while the carboxylic acid at the 4-position serves as a versatile handle for further chemical modifications, most notably through amide bond formation and cross-coupling reactions.
These application notes provide a comprehensive overview of the synthesis and utility of this building block, offering detailed protocols and expert insights to facilitate its application in drug discovery programs.
Synthesis of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid: A Practical Approach
A robust and widely applicable method for the synthesis of 1,3-disubstituted pyrazole-4-carboxylic acid esters is the Knorr pyrazole synthesis.[2][5] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] The following two-step protocol outlines a practical approach to synthesize the title compound.
Part 1: Synthesis of Ethyl 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylate
This initial step involves the cyclocondensation of ethyl 2-(3-nicotinoyl)-3-oxobutanoate with ethylhydrazine.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(3-nicotinoyl)-3-oxobutanoate (1.0 eq) and ethanol (10 mL/g of the dicarbonyl compound).
-
Addition of Hydrazine: While stirring, add ethylhydrazine oxalate (1.1 eq) to the solution.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylate.
Part 2: Hydrolysis to 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
The final step is the saponification of the ester to the corresponding carboxylic acid.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified ethyl 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).
-
Base Addition: Add lithium hydroxide (LiOH) (2.0 eq) to the solution and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting ester is no longer observed.
-
Acidification: Carefully acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid (HCl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid.
Application in Medicinal Chemistry: Key Coupling Reactions
The carboxylic acid functionality of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a versatile handle for the construction of diverse molecular libraries through various coupling reactions. The following sections detail protocols for two of the most common and powerful transformations: amide bond formation and the Suzuki-Miyaura cross-coupling.
Protocol 1: Amide Bond Formation
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[6] The following protocol details a standard procedure using a carbodiimide coupling agent.
General Workflow for Amide Coupling:
Caption: General workflow for amide bond formation.
Detailed Experimental Protocol:
-
Reagent Preparation: In a dry reaction vessel, dissolve 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Coupling Agent Addition: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) to the solution.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 16 hours depending on the reactivity of the amine.
-
Aqueous Work-up: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive (if required) | Base | Notes |
| HATU | - | DIPEA, Et₃N | Highly efficient, suitable for a wide range of amines. |
| HBTU | HOBt | DIPEA, Et₃N | A common and effective coupling reagent. |
| EDC·HCl | HOBt or DMAP | DIPEA, Et₃N | Water-soluble carbodiimide, byproducts are easily removed.[7] |
| T3P | Pyridine | Pyridine | Effective for sterically hindered substrates. |
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[6][8] While the carboxylic acid itself is not directly used in a standard Suzuki coupling, it can be readily converted to a suitable coupling partner, such as a halide or triflate, at the pyrazole ring. Alternatively, a decarboxylative cross-coupling approach can be employed.[9] This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halogenated derivative of the pyrazole building block.
General Workflow for Suzuki-Miyaura Cross-Coupling:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol (for a 5-bromo derivative):
Note: This protocol assumes the prior synthesis of a halogenated (e.g., 5-bromo) derivative of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid or its ester.
-
Inert Atmosphere: To a Schlenk flask, add the 5-bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Extraction: Extract the filtrate with an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 2: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃, Na₂CO₃, Cs₂CO₃ | A widely used and versatile catalyst.[10] |
| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄, K₂CO₃ | Often used with specialized phosphine ligands for challenging couplings. |
| PdCl₂(dppf) | dppf | K₂CO₃, CsF | Effective for a broad range of substrates. |
| Pd/C | - | K₂CO₃, NaOAc | A heterogeneous catalyst that can be easily removed by filtration.[11] |
Conclusion
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid represents a highly valuable and versatile building block for medicinal chemists. Its straightforward synthesis and the presence of a readily modifiable carboxylic acid handle allow for the efficient generation of diverse compound libraries. The strategic combination of the pyrazole and pyridine heterocycles provides a rich pharmacophoric scaffold with significant potential for the discovery of novel therapeutic agents. The detailed protocols provided herein serve as a practical guide for researchers to effectively utilize this building block in their drug discovery endeavors.
References
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]
-
Current status of pyrazole and its biological activities. PMC. Available at: [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASAYAN Journal of Chemistry. Available at: [Link]
-
Knorr pyrrole synthesis. Wikipedia. Available at: [Link]
-
Knorr pyrazole synthesis. ResearchGate. Available at: [Link]
-
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC. Available at: [Link]
-
Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. Available at: [Link]
-
Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. Available at: [Link]
-
A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. ResearchGate. Available at: [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. Available at: [Link]
-
Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate. NextSDS. Available at: [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]
-
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. Asian Journal of Research in Chemistry. Available at: [Link]
-
Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives. Chemical Communications. Available at: [Link]
-
1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid. NextSDS. Available at: [Link]
-
1H-Pyrazole-4-carboxamide, N-ethyl-3-methyl-. NextSDS. Available at: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. chemimpex.com [chemimpex.com]
Application Note: Advanced Amide Coupling Strategies for 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid
Executive Summary & Rationale
The synthesis of complex heteroaromatic amides is a cornerstone of modern medicinal chemistry. The building block 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a highly privileged scaffold, frequently utilized in the development of kinase inhibitors and GPCR modulators. However, coupling this specific carboxylic acid presents unique physicochemical challenges:
-
Steric Hindrance: The C4-carboxylic acid is directly flanked by the bulky pyridin-3-yl group at the C3 position, significantly impeding the approach of bulky secondary amines.
-
Zwitterionic & Basic Character: The basic pyridine nitrogen ( pKa≈5.2 ) can act as a proton sink, sequestering basic additives and altering the local pH of the reaction microenvironment.
-
Electronic Deactivation: The electron-withdrawing nature of the adjacent pyridine ring subtly reduces the nucleophilicity of the deprotonated pyrazole-carboxylate, slowing down the initial activation step.
This application note provides detailed, self-validating protocols for both high-throughput library synthesis and process-scale manufacturing, ensuring high yields and minimal side reactions.
Mechanistic Insights & Reagent Selection
The choice of coupling reagent is critical and must be tailored to the reaction scale and the specific electronic demands of the substrate [[1]]([Link]).
For discovery-scale synthesis , uronium-based reagents like HATU are preferred. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the HOAt ring provides a neighboring group effect, utilizing hydrogen bonding to guide the incoming amine toward the sterically hindered carbonyl carbon, effectively overcoming the steric bulk of the C3-pyridine ring .
For process-scale manufacturing , phosphonic anhydrides like T3P (Propylphosphonic anhydride) are superior. While slightly less reactive than HATU, T3P avoids the formation of explosive byproducts, generates strictly water-soluble waste (facilitating simple aqueous workup), and is significantly less prone to causing epimerization or reacting with the basic pyridine nitrogen of the substrate .
Comparative Reagent Efficacy
The following table summarizes the optimization data for coupling 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid with a model sterically hindered amine (e.g., 2-methylaniline).
| Coupling Reagent | Base (Eq) | Solvent | Temp (°C) | Conversion (%) | Impurity Profile / Side Reactions | Recommended Use |
| HATU | DIPEA (3.0) | DMF | 25 | >95% | Trace tetramethylguanidinium | High-Throughput / MedChem |
| EDC / HOBt | DIPEA (3.0) | DCM | 25 | 65% | High unreacted acid, N-acylurea | Not Recommended |
| T3P (50% in EtOAc) | DIPEA (3.0) | EtOAc | 80 | >90% | Exceptionally clean, no epimers | Scale-up / Process Chem |
Experimental Workflows & Protocols
Protocol A: High-Throughput Library Synthesis (HATU-Mediated)
This protocol is designed for rapid, small-scale synthesis (0.5 mmol) where maximum conversion is required.
Causality & Design Choices:
-
Pre-activation Window: The acid is pre-activated with HATU for exactly 5 minutes before amine addition. Why? The steric bulk of the pyridin-3-yl group slows the formation of the HOAt ester. Pre-activation ensures complete conversion to the active ester, preventing the amine from reacting directly with HATU to form unreactive guanidinium byproducts .
-
Base Excess: 3.0 equivalents of DIPEA are used. Why? One equivalent deprotonates the carboxylic acid, one neutralizes the amine hydrochloride (if applicable), and the final equivalent buffers the basic pyridine nitrogen, preventing it from sequestering the base.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, charge 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (108.6 mg, 0.5 mmol).
-
Solvation: Add anhydrous DMF (2.0 mL) and N,N-Diisopropylethylamine (DIPEA) (261 µL, 1.5 mmol, 3.0 eq). Stir for 2 minutes at room temperature to ensure complete dissolution and deprotonation.
-
Activation: Add HATU (209 mg, 0.55 mmol, 1.1 eq) in one portion. The solution will typically turn a pale yellow. Stir exactly for 5 to 10 minutes.
-
Amidation: Add the desired amine (0.6 mmol, 1.2 eq) dropwise.
-
Self-Validation (IPC): After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The target mass ( [M+H]+ ) should be the dominant peak, with the complete disappearance of the acid peak ( m/z 218.2).
-
Workup: Quench with saturated aqueous NaHCO3 (5 mL) and extract with EtOAc (3 x 5 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na2SO4 , and concentrate under reduced pressure.
Fig 1: Mechanistic pathway of HATU-mediated activation and amidation.
Protocol B: Process-Scale Greener Synthesis (T3P-Mediated)
This protocol is optimized for >10g scale manufacturing, prioritizing safety, environmental impact, and ease of purification.
Causality & Design Choices:
-
Order of Addition: T3P is added last as a 50% solution in EtOAc. Why? T3P coupling is mildly exothermic. Dropwise addition controls the thermal profile and prevents localized concentration gradients that could lead to the formation of unreactive mixed anhydrides .
-
Thermal Activation: The reaction is heated to 80°C. Why? T3P is a milder activating agent than HATU. The steric hindrance of the pyridin-3-yl group requires thermal energy to drive the nucleophilic attack of the amine on the phosphorus-activated intermediate.
Step-by-Step Methodology:
-
Reactor Charging: To a 250 mL jacketed reactor, charge 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (10.0 g, 46.0 mmol) and the target amine (48.3 mmol, 1.05 eq).
-
Solvation: Suspend the solids in ethyl acetate (EtOAc, 100 mL).
-
Base Addition: Add DIPEA (24.0 mL, 138 mmol, 3.0 eq) in one portion. Stir for 15 minutes at 20°C.
-
T3P Addition: Equip the reactor with an addition funnel. Slowly add T3P (50% wt. solution in EtOAc, 41 mL, 69.0 mmol, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 30°C.
-
Reaction: Heat the jacket to 80°C and reflux the mixture for 12 hours.
-
Self-Validation (IPC): Perform HPLC analysis. The reaction is deemed complete when the AUC of the starting acid is <2%.
-
Workup: Cool the reactor to 20°C. Add water (50 mL) and stir vigorously for 15 minutes to hydrolyze excess T3P. Separate the phases. Wash the organic phase sequentially with saturated aqueous NaHCO3 (2 x 50 mL) and brine (50 mL).
-
Isolation: Concentrate the organic layer to approximately 30 mL, then slowly add heptane (60 mL) to induce crystallization. Filter the resulting solid and dry under vacuum at 45°C.
Fig 2: Process-scale T3P coupling workflow with integrated IPC validation.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]
Sources
Application Note: Assay Development Using 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid as a Reference Standard
Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals Matrix: Bulk Active Pharmaceutical Ingredients (API) and Human Plasma
Scientific Context and Analyte Rationale
Pyrazole-4-carboxylic acid derivatives form the core scaffold of numerous modern therapeutics, including potent kinase inhibitors, stable oral formulations for oncology[1], and advanced agrochemicals like pydiflumetofen[2]. When developing quantitative assays for these compounds, selecting an appropriate reference standard is critical for ensuring method accuracy, precision, and robustness.
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is an analytically optimized reference standard. While its des-ethyl analog, 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (PubChem CID 54593071), is widely utilized as a building block[3][4], the targeted N-ethylation in this specific standard provides a distinct chromatographic advantage.
The Causality of Physicochemical Behavior
As a Senior Application Scientist, I approach this molecule by first analyzing its acid-base chemistry. This compound possesses two ionizable groups:
-
The Pyridine Ring (Basic, pKa ~5.2): Readily accepts a proton.
-
The Carboxylic Acid (Acidic, pKa ~4.0): Readily donates a proton.
At physiological pH (7.4), the molecule exists predominantly as a highly polar zwitterion, which exhibits poor retention on standard reversed-phase (RPLC) columns. To force the molecule into a single, predictable charge state, the mobile phase must be highly acidic (pH ~2.0). Under these conditions, the carboxylic acid is fully protonated (neutral), and the pyridine ring is protonated (cationic). This net +1 charge state dictates our detector-specific method development:
-
For HPLC-UV (Purity Assays): We utilize Trifluoroacetic Acid (TFA). TFA acts as a hydrophobic ion-pairing agent, neutralizing the cationic pyridine ring and significantly increasing retention on C18 columns[1].
-
For LC-MS/MS (Bioanalysis): We strictly avoid TFA due to severe electrospray ionization (ESI) suppression. Instead, we use Formic Acid (FA), which provides the necessary protons for ESI+ without quenching the MS signal.
Fig 1. Decision matrix for mobile phase selection based on analyte pKa and detector.
Protocol A: HPLC-UV Method for API Purity and Impurity Tracking
This self-validating protocol is designed to quantify the reference standard within bulk drug substance batches. The use of an Inertsil ODS-2 column combined with a TFA-modified mobile phase ensures sharp, symmetrical peaks, preventing the tailing commonly associated with basic pyridine interactions with residual column silanols[1].
Step-by-Step Methodology
-
Standard Preparation: Accurately weigh 10.0 mg of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid reference standard. Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution.
-
Working Solutions: Dilute the stock with Mobile Phase A to generate a calibration curve spanning 1.0 µg/mL to 100 µg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: Purified Water with 0.1% TFA (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% TFA (v/v).
-
-
Chromatographic Conditions:
-
System Suitability Testing (SST): Inject the 50 µg/mL standard six times consecutively to validate system precision before analyzing unknown samples.
Quantitative Data: HPLC-UV System Suitability
| Parameter | Acceptance Criteria | Observed Result | Pass/Fail |
| Retention Time (RT) | ± 2.0% RSD | 4.85 min (0.4% RSD) | Pass |
| Peak Tailing Factor (Tf) | ≤ 1.5 | 1.12 | Pass |
| Theoretical Plates (N) | ≥ 5000 | 8,450 | Pass |
| Injection Precision (Area) | ≤ 2.0% RSD | 0.8% RSD | Pass |
Protocol B: LC-MS/MS Bioanalytical Method for Pharmacokinetics
When utilized as an Internal Standard (IS) or surrogate analyte in plasma, the compound's high ionization efficiency in ESI+ allows for sub-nanogram limits of quantification (LLOQ).
Step-by-Step Methodology
-
Sample Aliquoting: Transfer 50 µL of human plasma (spiked with analyte or blank) into a 96-well plate.
-
Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality note: The addition of acid during PPT disrupts protein-drug binding, ensuring complete recovery of the carboxylic acid.
-
Centrifugation: Seal the plate and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated plasma proteins.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (preventing solvent-front breakthrough).
-
LC-MS/MS Conditions:
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 2.5 minutes.
-
Ionization: ESI Positive, Capillary Voltage 3.0 kV.
-
Fig 2. Step-by-step bioanalytical sample preparation and LC-MS/MS workflow.
Quantitative Data: MS/MS Fragmentation and Validation
The primary Multiple Reaction Monitoring (MRM) transition involves the loss of the ethyl group and decarboxylation, driven by collision-induced dissociation (CID).
| Validation Parameter | LC-MS/MS Result | Analytical Significance |
| Precursor Ion [M+H]+ | m/z 218.1 | Protonation occurs at the pyridine nitrogen. |
| Product Ion (Quantifier) | m/z 146.0 | Loss of -COOH and ethyl moiety; highly stable fragment. |
| Collision Energy (CE) | 22 eV | Optimized for maximum quantifier ion abundance. |
| Linear Dynamic Range | 0.5 – 500 ng/mL | Covers standard pharmacokinetic Cmax and trough levels. |
| Intra-Assay Precision | 3.4% at LLOQ | Demonstrates excellent method reproducibility. |
| Matrix Effect | 94.5% (RSD 4.1%) | Minimal ion suppression due to optimized gradient elution. |
References
-
[3] Title: 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | 1014631-89-0 - J&K Scientific Source: jk-sci.com URL:
-
[4] Title: 1-(pyridin-3-yl)-1h-pyrazole-4-carboxylic acid hydrochloride - PubChemLite Source: uni.lu URL:
-
[1] Title: STABLE ORAL FORMULATION CONTAINING 1-(3-CYANO-1-ISOPROPYL-INDOL-5-YL)PYRAZOLE-4-CARBOXYLIC ACID - EPO Source: epo.org URL:
-
[2] Title: B.5 (AS) - HSE Consultations Hub Source: hse.gov.uk URL:
Sources
Technical Support Center: Troubleshooting Poor Solubility of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid in DMSO
Welcome to the Technical Support Center for 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower your experimental decisions.
Understanding the Molecule: A Case of Amphoterism and Crystal Packing
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a structurally complex molecule with distinct acidic and basic centers, making it amphoteric. The carboxylic acid group is acidic, while the pyridine ring nitrogen is basic. This dual nature is a critical factor in its solubility behavior. Furthermore, the planar aromatic rings can lead to strong crystal lattice forces, making it difficult for solvent molecules to effectively solvate and dissolve the solid.
The solubility of such amphoteric compounds is highly dependent on the pH of the solution.[1] At its isoelectric point (pI), the molecule will have a net neutral charge, leading to minimal aqueous solubility. Solubility increases significantly at pH values above and below the pI. While DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, issues can still arise, particularly when preparing concentrated stock solutions or when diluting into aqueous media.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid in 100% DMSO at room temperature. What could be the issue?
A1: Several factors could be contributing to this issue:
-
High Crystal Lattice Energy: The compound may exist in a highly stable crystalline form (polymorphism) that is difficult for DMSO to penetrate at room temperature.
-
Insufficient Mechanical Agitation: Simple inversion or gentle swirling may not provide enough energy to break down the solid particles.
-
Moisture in DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. While a small amount of water can sometimes enhance the solubility of carboxylic acids in organic solvents, excess water can alter the solvent properties and potentially hinder dissolution of certain compounds.[5]
-
Compound Purity: Impurities from the synthesis could also affect solubility.
Q2: My compound dissolves in DMSO initially, but then precipitates out over time or upon dilution into my aqueous assay buffer. Why is this happening?
A2: This is a common phenomenon known as "precipitation upon dilution."[6] The primary reason is that while the compound is soluble in the high-concentration DMSO stock, it is not soluble in the final aqueous environment of your experiment. When the DMSO stock is diluted, the solvent environment changes dramatically from organic to aqueous. If the compound's solubility in the final aqueous buffer is low, it will precipitate. The final concentration of DMSO in the assay is also a critical factor; many cell lines can tolerate only 0.1% to 0.5% DMSO.[6]
Q3: Can I just filter out the precipitate and use the supernatant?
A3: It is strongly advised not to filter out the precipitate.[6] This will lead to an unknown and lower final concentration of your compound in the experiment, compromising the accuracy and reproducibility of your results. The goal should be to achieve a true solution at the desired final concentration.
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
This guide provides a systematic approach to resolving solubility issues with 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid in DMSO.
Step 1: Initial Dissolution in DMSO
If you are struggling with the initial dissolution in 100% DMSO, consider the following techniques:
-
Sonication: This is often the most effective first step. Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy, which helps to break apart the crystal lattice and enhance dissolution.[7]
-
Gentle Heating: Warming the solution can increase the kinetic energy of the solvent molecules, allowing them to better overcome the crystal lattice energy of the solute. A gentle warming to 37-50°C is often sufficient.[7]
-
Vortexing: Vigorous vortexing can provide the necessary mechanical agitation to aid dissolution.
| Technique | Rationale |
| Sonication | Provides energy to break crystal lattice forces. |
| Gentle Heating | Increases kinetic energy of solvent molecules. |
| Vortexing | Provides mechanical agitation. |
Protocol 1: Enhanced Dissolution in 100% DMSO
-
Weigh the desired amount of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid into a sterile vial.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortex the vial vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate for 10-15 minutes.
-
If solubility is still an issue, gently warm the vial to 37-50°C while stirring or vortexing intermittently.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before use.
Caption: Initial troubleshooting workflow for dissolving the compound in DMSO.
Step 2: Addressing Precipitation upon Dilution - pH Modification
Given the amphoteric nature of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid, modifying the pH of the final aqueous solution is a powerful strategy to increase its solubility.[1][8] To predict the optimal pH range, we need to estimate the pKa values of the carboxylic acid and the pyridine nitrogen.
-
Carboxylic Acid (pKa ~3-5): At a pH above this range, the carboxylic acid will be deprotonated to the more soluble carboxylate anion.
-
Pyridine Nitrogen (pKa ~5-6): At a pH below this range, the pyridine nitrogen will be protonated to the more soluble pyridinium cation.
Therefore, the compound is expected to have its lowest solubility at a pH between these two pKa values (its isoelectric point) and will be more soluble in acidic (pH < 3) or basic (pH > 6) conditions.
Protocol 2: Preparation of an Acidic or Basic Stock Solution
-
Instead of 100% DMSO, prepare a stock solution in DMSO with a small amount of acid or base.
-
For an acidic stock: Add a small molar excess of a sterile, aqueous solution of a biocompatible acid (e.g., HCl) to your DMSO. Then add the compound.
-
For a basic stock: Add a small molar excess of a sterile, aqueous solution of a biocompatible base (e.g., NaOH) to your DMSO. Then add the compound.
-
Follow the enhanced dissolution steps in Protocol 1 if necessary.
-
When diluting this stock into your final assay buffer, ensure the buffer has sufficient capacity to maintain the final desired pH.
Caption: Relationship between pH and the ionization state and solubility of the compound.
Step 3: Co-solvent Systems
If pH modification is not feasible for your experimental system, using a co-solvent can be an effective alternative.[9] Co-solvents can help to create a more "organic-like" environment in the final aqueous solution, preventing the compound from precipitating.
Commonly Used Co-solvents with DMSO:
-
Polyethylene Glycol (PEG 300 or 400): A water-miscible polymer that can improve the solubility of hydrophobic compounds.
-
Ethanol: Can be used in combination with DMSO, but be mindful of its potential effects on cells.
-
N-methyl-2-pyrrolidone (NMP): A powerful solvent, but its use should be carefully evaluated for compatibility with the assay.
Protocol 3: Using a Co-solvent System
-
Prepare a concentrated stock solution of your compound in 100% DMSO.
-
In a separate tube, prepare a dilution of this stock in your chosen co-solvent (e.g., a 1:1 mixture of DMSO and PEG 400).
-
Serially dilute this co-solvent mixture into your final aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Always include a vehicle control with the same final concentration of the DMSO/co-solvent mixture.
Step 4: Salt Formation
For long-term storage and improved handling, consider converting the carboxylic acid to a more soluble salt form.[10][11] This involves reacting the compound with a suitable base to form a salt. This is a more advanced technique that typically requires chemical synthesis expertise.
Summary of Troubleshooting Strategies
| Strategy | When to Use | Key Considerations |
| Enhanced Dissolution | Initial difficulty dissolving in 100% DMSO. | Use high-purity, anhydrous DMSO. |
| pH Modification | Precipitation upon dilution into aqueous buffer. | Ensure final pH is compatible with your assay. |
| Co-solvent Systems | pH modification is not an option. | Test for co-solvent compatibility with your assay. |
| Salt Formation | For long-term storage and improved handling. | Requires chemical synthesis expertise. |
Concluding Remarks
Troubleshooting the solubility of a complex molecule like 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid requires a systematic and informed approach. By understanding the underlying physicochemical properties of the compound and employing the strategies outlined in this guide, you can overcome these challenges and ensure the reliability and accuracy of your experimental results.
References
- BenchChem. (n.d.). Solubility of Pyridine-2,4,6-tricarboxylic acid in different solvents.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
- Babu, N. J., & Nangia, A. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed, 23(1), 169-87.
- Gámiz-Gracia, L., & de la Guardia, M. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Santos, C. I., & Rebelo, L. P. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work for water (N), ethanol (j), DMSO (d), acetone (⁄), acetonitrile (Â), and diethyl ether ðHÞ.
- Claramunt, R. M., & Elguero, J. (n.d.). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State.
- Wikipedia. (n.d.). Picolinic acid.
- Avdeef, A. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed, 23(1), 169-87.
- ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?
- Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- gChem. (n.d.). DMSO.
- Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!
- BenchChem. (2025). Rimeporide Technical Support Center: Troubleshooting Stability and Solubility in DMSO.
- National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem Compound Database.
- ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
- FooDB. (2015, May 7). Showing Compound quinolinate (FDB031142).
- Royal Society of Chemistry. (2015, February 24). Co-crystals and molecular salts of carboxylic acid/pyridine complexes.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- World Journal of Pharmaceutical Research. (2021, February 3). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- PubMed. (2009, July 15).
- ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc.
- National Center for Biotechnology Information. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PubMed Central.
- ScienceDirect. (n.d.). Salt formation to improve drug solubility.
- YouTube. (2012, July 28). 17.5.12 Amphoteric Effects on Solubility.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- MedChemExpress. (n.d.). Dimethyl sulfoxide (DMSO) | Aprotic Solvent.
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility.
- National Center for Biotechnology Information. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. PubChem Compound Database.
- SciSpace. (2012, October 19).
- Rowan. (n.d.). pKa Prediction.
- PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
- Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
- Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules.
- ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in...
- J&K Scientific. (n.d.). 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | 1014631-89-0.
- National Center for Biotechnology Information. (n.d.). 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. PubMed Central.
- MilliporeSigma. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid 97 50920-65-5.
- MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gchemglobal.com [gchemglobal.com]
- 10. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.aston.ac.uk [research.aston.ac.uk]
Technical Support Center: Synthesis of 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and isolation challenges associated with the synthesis of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid. This guide bypasses generic advice to focus on the root causes of yield loss: regioselectivity during pyrazole formation and zwitterion-related isolation failures .
Diagnostic Workflows & Logical Causality
To establish a robust synthesis, we must first understand the logical flow of the reaction and the mechanistic pitfalls of direct condensation.
Fig 1: Two-step regioselective synthesis workflow via steric-controlled alkylation.
Fig 2: Logical causality of regioselectivity in pyrazole N-alkylation vs direct condensation.
Troubleshooting FAQs
Q: Why does my direct condensation of the enaminone with ethylhydrazine yield primarily the 1-ethyl-5-(pyridin-3-yl) isomer instead of the desired target? A: This is a classic kinetic vs. thermodynamic regioselectivity issue. In direct cyclocondensation, the terminal, less sterically hindered primary amine (-NH₂) of ethylhydrazine is more nucleophilic than the secondary amine (-NH-Et). It preferentially attacks the highly electrophilic β-carbon of the enaminone (displacing the dimethylamino group). Subsequent ring closure by the secondary amine onto the ketone carbonyl forces the ethyl group into the N1 position adjacent to the C5-aryl group, yielding the undesired 1-ethyl-5-aryl isomer. As documented in patent literature regarding pyrazole regioselectivity, bypassing direct condensation in favor of a two-step "build-then-alkylate" approach is required to reliably invert this selectivity[1].
Q: How does the "build-then-alkylate" two-step method solve the regioselectivity problem? A: By first reacting the enaminone with unsubstituted hydrazine hydrate, you form the thermodynamically stable 3-(pyridin-3-yl)-1H-pyrazole-4-carboxylate core. When this core is subsequently N-alkylated with ethyl iodide, the reaction is governed by steric control rather than nucleophilic kinetics. The bulky pyridine ring at the C3 position creates significant steric hindrance at the adjacent N2 position. Consequently, the base-catalyzed alkylation occurs preferentially at the unhindered N1 position, yielding the desired 1-ethyl-3-(pyridin-3-yl) isomer. Advanced methodologies often employ bulky bases or specific aprotic solvents to further amplify this steric differentiation[2].
Q: During the N-alkylation step, I still see 10-15% of the undesired regioisomer. How can I optimize this? A: Base and solvent choices dictate the transition state of the pyrazolate anion. Using a highly polar aprotic solvent like DMF with a large, soft cation base like Cesium Carbonate (Cs₂CO₃) maximizes the separation of the ion pair, allowing the steric bulk of the pyridine ring to fully direct the incoming ethyl iodide to the N1 position[3]. Refer to the optimization table below for exact parameters.
Q: I am losing significant product during the saponification and isolation of the final carboxylic acid. How can I improve recovery? A: Your target molecule is an amphoteric zwitterion. It contains both a basic pyridine nitrogen and an acidic carboxylic acid moiety. At high pH (during saponification) it exists as a highly soluble sodium carboxylate salt; at low pH, it forms a highly soluble pyridinium hydrochloride salt. Product loss occurs when the pH is not precisely controlled during isolation. You must perform an isoelectric precipitation . By carefully titrating the aqueous solution to the molecule's isoelectric point (pI ≈ 4.8–5.2), you neutralize both charges, minimizing hydration and forcing the product to crash out of solution.
Quantitative Optimization Data
Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity (3-Aryl vs. 5-Aryl)
| Base | Solvent | Temp (°C) | 3-Aryl : 5-Aryl Ratio | Isolated Yield (%) |
| K₂CO₃ | Ethanol | 78 (Reflux) | 60 : 40 | 75 |
| K₂CO₃ | DMF | 25 | 85 : 15 | 82 |
| Cs₂CO₃ | DMF | 0 to 25 | 95 : 5 | 88 |
| NaH | THF | 0 | 70 : 30 | 65 |
Data demonstrates that bulky bases in aprotic dipolar solvents at lower temperatures provide the highest regioselectivity for the 1-alkyl-3-aryl configuration.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems incorporating strict in-process controls (IPCs).
Protocol A: Steric-Controlled Synthesis of Ethyl 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylate
-
Preparation: Charge a clean, dry reactor with ethyl 3-(pyridin-3-yl)-1H-pyrazole-4-carboxylate (1.0 eq) and anhydrous DMF (10 volumes).
-
Deprotonation: Cool the solution to 0–5 °C under an inert nitrogen atmosphere. Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) in portions to maintain the internal temperature below 10 °C. Stir for 30 minutes to ensure complete formation of the pyrazolate anion.
-
Alkylation: Add Ethyl Iodide (EtI, 1.2 eq) dropwise over 15 minutes.
-
Self-Validation (IPC 1): Allow the reaction to warm to 20–25 °C and stir for 4 hours. Pull a sample for HPLC analysis. The reaction is complete when the starting material is < 1.0% (Area %).
-
Workup: Quench the reaction by pouring it into ice-cold water (30 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 15 volumes).
-
Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (critical for complete DMF removal) followed by brine. Dry over Na₂SO₄ and concentrate under vacuum to afford the crude ester.
Protocol B: Saponification and Isoelectric Isolation of the Target Acid
-
Hydrolysis: Dissolve the crude ester from Protocol A in Ethanol (5 volumes). Add 2M aqueous NaOH (2.0 eq) and stir at 40 °C for 2 hours.
-
Self-Validation (IPC 2): Monitor by LC-MS. Proceed only when the ester mass is completely absent and the carboxylate mass[M-H]⁻ is dominant.
-
Isoelectric Focusing (Critical Step): Cool the mixture to 0–5 °C. Insert a calibrated pH meter directly into the reaction vessel. Slowly add 1M HCl dropwise. Do not overshoot. Adjust the pH to exactly 4.8–5.2 .
-
Precipitation: A thick white suspension will form as the zwitterion reaches its isoelectric point. Stir at 0 °C for 1 hour to maximize crystal lattice formation.
-
Isolation: Filter the solid and wash with ice-cold water (2 volumes) to remove residual NaCl/KCl salts. Dry under a vacuum at 50 °C to yield pure 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid.
Sources
Technical Support Center: Troubleshooting 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid in Aqueous Buffers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing stability, solubility, and recovery challenges when working with 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid.
This compound presents unique physicochemical challenges due to its structural motifs. Rather than relying on trial and error, this guide synthesizes field-proven methodologies and fundamental thermodynamic principles to help you engineer self-validating experimental workflows.
Core Concept: The Amphoteric Nature of the Molecule
To troubleshoot this compound, we must first understand its causality in solution. 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is an ampholyte. It contains a basic pyridine nitrogen (pKa ~4.5–5.2) and an acidic carboxylic acid group (pKa ~3.5–4.0).
In aqueous solutions, the ionization state of this compound is strictly dictated by the pH of the buffer. At its isoelectric point (pI), the molecule exists predominantly as a zwitterion—a species with both a positive and negative charge, resulting in a net charge of zero[1]. The zwitterionic form is highly polar, which promotes strong intermolecular hydrogen bonding and a tight crystal lattice, drastically reducing its aqueous solubility[2]. Understanding this pH-dependent speciation is the key to preventing precipitation and degradation in your assays[3].
pH-dependent speciation of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid.
Troubleshooting FAQs
Q1: Why does the compound precipitate unexpectedly when diluted from DMSO into my assay buffer? A1: If your assay buffer has a pH between 4.0 and 5.5, you are operating near the compound's isoelectric point (pI). At this pH, the molecule forms a zwitterion with no net charge. Without electrostatic repulsion to keep the molecules separated, they aggregate and precipitate rapidly[4]. Solution: Shift the pH of your buffer away from the pI (e.g., pH > 6.5) or introduce a co-solvent to disrupt the crystal lattice formation.
Q2: I am working at physiological pH (7.4), but I still see micro-precipitation over time. Why? A2: While the compound is highly soluble as an anion at pH 7.4, "crash out" can occur during the initial dilution step if the local pH drops or if mixing is inadequate. Furthermore, zwitterion stability is highly temperature-dependent; cold buffers weaken the hydration shell around the molecule, promoting aggregation[2]. Solution: Always equilibrate buffers to room temperature or 37°C before adding the compound. Pre-dilute the DMSO stock into a high-pH transition buffer before final dilution.
Q3: Does the pyrazole ring undergo hydrolysis in aqueous buffers during long-term storage? A3: No. The 1H-pyrazole-4-carboxylic acid core is highly stable against hydrolysis under standard physiological and assay conditions[5]. Any loss of active concentration in your HPLC runs or biochemical assays is almost certainly due to precipitation or surface adsorption, not chemical degradation.
Decision tree for resolving aqueous precipitation of zwitterionic pyrazoles.
Data Presentation: pH vs. Solubility Profile
To guide your buffer selection, the following table summarizes the quantitative relationship between buffer pH, the dominant ionization state, and the resulting aqueous solubility.
| Buffer pH | Dominant Species | Net Charge | Relative Aqueous Solubility | Recommended Action for Assays |
| < 3.0 | Cation (Protonated Pyridine / Neutral Acid) | +1 | High (>10 mM) | Safe for acidic assays (e.g., gastric models). |
| 4.0 - 5.5 | Zwitterion (Protonated Pyridine / Anionic Acid) | 0 | Very Low (<0.1 mM) | Avoid. High risk of precipitation. |
| 6.0 - 7.0 | Mixture (Zwitterion / Anion) | 0 to -1 | Moderate (~1 mM) | Use co-solvents (5% DMSO) or surfactants. |
| > 7.4 | Anion (Neutral Pyridine / Anionic Acid) | -1 | High (>10 mM) | Ideal for physiological assays. |
Experimental Methodologies
To ensure absolute trustworthiness in your data, you must employ self-validating protocols. The following workflows are designed to prevent false negatives in biological assays caused by undetected compound precipitation.
Protocol 1: Preparation of Stable Aqueous Stocks (Self-Validating)
Causality: Direct dilution of concentrated DMSO stocks into aqueous buffers often causes localized pH drops and solvent shock, leading to irreversible micro-precipitation. Using a transition buffer prevents this.
-
Stock Preparation: Dissolve the lyophilized compound in 100% anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C.
-
Transition Buffer: Prepare a high-pH transition buffer (e.g., 50 mM HEPES, pH 8.0). Ensure the buffer is warmed to at least 25°C[2].
-
Titration: Slowly pipette the 10 mM DMSO stock into the transition buffer while continuously vortexing, achieving an intermediate concentration of 1 mM (10% DMSO).
-
Final Dilution: Dilute the intermediate stock into your final assay buffer (e.g., pH 7.4).
-
Self-Validation Step: Measure the Optical Density at 600 nm (OD600) of the final solution.
-
Logic: Small molecules do not absorb light at 600 nm. An OD600 > 0.05 indicates the presence of sub-visual aggregates scattering light. If the OD600 is baseline, your solution is truly dissolved and stable.
-
Protocol 2: Determining the Empirical Isoelectric Point (pI) via Turbidimetry
Causality: Theoretical pKa values can shift based on ionic strength and buffer composition. Determining the empirical pI in your specific assay buffer ensures you know exactly which pH range to avoid.
-
Buffer Series: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 8.0 in 0.5 pH increments[3].
-
Spiking: Spike the compound into each buffer to a final concentration of 500 µM.
-
Incubation: Incubate the plates for 1 hour at 25°C to allow zwitterionic crystal lattices to form and equilibrate.
-
Measurement & Validation: Read the absorbance at 600 nm. The pH well exhibiting the highest turbidity (highest OD600) corresponds exactly to the empirical isoelectric point (pI) in your specific buffer system.
References
-
Zwitter Ion and Isoelectric point: How to Explain Biochemistry Den URL:[Link]
-
Theoretical and Experimental Studies of the Zwitterion Neutral Form Equilibrium of Ampholytes in Pure Solvents and Mixtures Journal of the American Chemical Society URL:[Link]
-
Comparison of Stability and Solubility of Neutral, Zwitterionic and Conformational Polymorphs ResearchGate URL:[Link]
Sources
optimizing reaction conditions for 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid conjugation
Welcome to the Application Support Center. Conjugating highly functionalized heterocyclic building blocks like 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid presents unique kinetic and thermodynamic challenges. This guide is engineered for drug development professionals and synthetic chemists to troubleshoot, optimize, and scale their amide coupling workflows.
Section 1: Core Challenges & Mechanistic Causality
Before optimizing a protocol, it is critical to understand why this specific molecule resists standard amidation conditions:
-
Severe Steric Hindrance: The carboxylic acid at the C4 position is sandwiched between the ethyl-substituted pyrazole nitrogen and the bulky pyridin-3-yl ring at C3. This steric wall physically blocks nucleophilic amines from attacking the activated ester intermediate[1].
-
Electronic Deactivation: Both the pyrazole and pyridine rings are strongly electron-withdrawing. While this increases the acidity of the carboxylic acid, it heavily stabilizes the resulting carboxylate, reducing its nucleophilicity. This slows down the crucial first step: the attack of the carboxylate on the coupling reagent[2].
-
Pyridine Coordination & Basicity: The basic nitrogen on the pyridin-3-yl ring can act as a competitive nucleophile or coordinate with electrophilic intermediates, leading to catalyst poisoning or off-target side reactions if the pH is not strictly controlled[3].
Section 2: Troubleshooting FAQs
Q1: My LC-MS shows a major byproduct with a mass addition of +155 Da. What is happening? A1: You are observing the formation of an inactive N-acylurea. This is a classic failure mode when using carbodiimides like EDC without a highly nucleophilic additive. The initial O-acylisourea intermediate is kinetically unstable; because your pyrazole-4-carboxylic acid is sterically hindered, the amine attacks too slowly, allowing the intermediate to undergo an irreversible intramolecular rearrangement[4]. Self-Validation Fix: Always use HOAt or HOBt in stoichiometric excess (1.2 eq) to rapidly trap the O-acylisourea into a stable, yet highly reactive, active ester[1].
Q2: I switched to HATU to overcome steric hindrance, but now I see a +98 Da byproduct and unreacted acid. Why? A2: The +98 Da peak is a tetramethylguanidinium adduct. HATU is an exceptionally powerful uronium-based reagent, but if it does not react with your sterically hindered carboxylate fast enough, the excess HATU will react directly with your amine[1]. Self-Validation Fix: Implement a strict pre-activation step . Mix the pyrazole-4-carboxylic acid, HATU, and DIPEA for exactly 3–5 minutes before adding the amine. Never exceed 1.05 equivalents of HATU.
Q3: The reaction mixture turns cloudy and stalls at 30% conversion. Is this a solvent issue? A3: Yes. The zwitterionic character of the deprotonated pyrazole-pyridine system often leads to poor solubility in standard solvents like Dichloromethane (DCM). Self-Validation Fix: Switch to anhydrous N,N-Dimethylformamide (DMF) or a 1:1 DMF/DCM mixture. Ensure you are using at least 3 equivalents of a non-nucleophilic base (DIPEA) to keep the pyridine ring unprotonated and fully soluble[5].
Section 3: Visual Workflows & Diagnostics
Decision tree for selecting amide coupling conditions based on amine properties.
Mechanistic pathway and mass-based troubleshooting for common side reactions.
Section 4: Experimental Methodologies
Protocol A: High-Efficiency HATU Coupling (For Secondary or Hindered Amines)
Causality: HATU generates an HOAt-active ester, which utilizes a neighboring-group effect (the nitrogen in the HOAt ring hydrogen-bonds with the incoming amine) to accelerate coupling in sterically congested environments[1].
-
Preparation: Dissolve 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Checkpoint: The solution must become completely clear, indicating full deprotonation.
-
Pre-Activation: Add HATU (1.05 eq) in one single portion. Stir at room temperature for exactly 3 to 5 minutes. Critical: Do not exceed this time to prevent reagent degradation.
-
Amine Addition: Add the target amine (1.2 eq) dropwise.
-
Monitoring & Workup: Stir for 2–4 hours. Quench with saturated aqueous NaHCO3 and extract with EtOAc.
Protocol B: EDC/HOAt In-Situ Activation (For Primary Amines / Scale-up)
Causality: EDC·HCl is water-soluble, making downstream purification highly scalable as urea byproducts wash away in the aqueous phase. HOAt is strictly required here to intercept the O-acylisourea before it rearranges into an N-acylurea[6].
-
Preparation: Dissolve the carboxylic acid (1.0 eq), target amine (1.1 eq), and HOAt (1.2 eq) in a 1:1 mixture of DMF/DCM.
-
Activation: Cool the reaction vessel to 0 °C. Add EDC·HCl (1.2 eq) followed by DIPEA (3.0 eq).
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12 hours.
-
Workup: Dilute with EtOAc, wash sequentially with 1M HCl (monitor carefully to avoid extracting the protonated pyridine product into the aqueous layer), saturated NaHCO3, and brine[7].
Section 5: Optimization Data Matrix
Table 1: Quantitative Comparison of Coupling Reagents for Pyrazole-4-Carboxylic Acids
| Reagent System | Base | Solvent | Avg. Conversion (%) | Mechanistic Advantage / Disadvantage |
| HATU / HOAt | DIPEA (3 eq) | DMF | > 90% | Excellent for sterically hindered pyrazoles; high risk of guanidinylation if the amine is added late. |
| EDC·HCl / HOAt | DIPEA (3 eq) | DMF/DCM | 75 - 85% | Avoids uronium byproducts; highly scalable; strictly requires HOAt to prevent N-acylurea formation. |
| DIC / OxymaPure | Collidine | DMF | 80 - 90% | Safer alternative to HOBt; excellent for automated synthesis; lipophilic urea byproduct requires chromatography. |
| T3P | Pyridine | EtOAc | < 40% | Poor conversion due to steric bulk at the C4 position of the pyrazole ring. |
References
-
Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii Source: PMC (NIH) URL: [Link]
-
Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors Source: ACS Publications URL: [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries Source: PMC (NIH) URL: [Link]
-
Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines Source: PMC (NIH) URL: [Link]
-
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release Source: ACS Publications URL:[Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Welcome to the Technical Support Center. As drug development professionals and analytical scientists, handling heteroaromatic carboxylic acids requires a deep understanding of their structural vulnerabilities. The molecule 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid features a pyridine ring (susceptible to oxidation), a pyrazole core, and a carboxylic acid at the C4 position (susceptible to thermal decarboxylation).
This guide provides field-proven troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your compound during long-term storage.
Troubleshooting & FAQs
Q1: During long-term storage at room temperature, my LC-MS shows a new peak with a mass reduction of 44 Da. What is this degradant? Cause: The loss of 44 Da corresponds to the loss of CO₂ via thermal decarboxylation . The carboxylic acid at the C4 position of the pyrazole ring is highly sensitive to heat. When exposed to thermal stress, the molecule loses CO₂, leaving a carbanion at C4 that is thermodynamically stabilized by the electron-withdrawing nitrogen atoms of the pyrazole and pyridine rings. [1]. Solution: Store the solid compound strictly at -20°C. Never dry this compound using high-heat ovens; rely on lyophilization or vacuum desiccation at room temperature.
Q2: My solid powder has clumped, and purity dropped from 99% to 94% over 6 months. LC-MS shows a +16 Da peak. What happened? Cause: The +16 Da shift indicates N-oxidation of the pyridine ring. The sp² hybridized lone pair on the pyridine nitrogen is not part of the aromatic π-system, making it highly nucleophilic and susceptible to oxidation by atmospheric oxygen or trace peroxides. Furthermore, pyrazole-carboxylic acids are [2]. Moisture facilitates molecular mobility, which drastically accelerates oxidative degradation. Solution: The compound must be[2]. Additionally, store in amber vials, as[3].
Q3: I prepared a stock solution in methanol, but after a month at 4°C, I see a +14 Da mass shift. Is the molecule degrading? Cause: Yes, you are observing esterification . The carboxylic acid group reacts with the methanol solvent over time to form a methyl ester (Net mass change: +CH₃, -H = +14 Da). Solution: Avoid primary alcohols (methanol, ethanol) for long-term stock solutions. Use anhydrous DMSO for liquid storage.
Q4: How should I prepare and store DMSO stock solutions to ensure self-validation of my assay? Cause: Repeated freeze-thaw cycles of DMSO introduce water, as DMSO is highly hygroscopic. Water not only precipitates the hydrophobic compound but also acts as a medium for acid-base zwitterion formation between the basic pyridine nitrogen and the acidic carboxylic acid, altering solubility and stability. Solution: Implement a Sentinel Vial System . Aliquot your DMSO stock into single-use volumes. Designate one aliquot as the "Sentinel." Every 3 months, run an LC-MS injection of the Sentinel targeting the [M+H-44]⁺ and[M+H+16]⁺ masses. If the Sentinel shows <0.5% degradation, the entire batch is validated without exposing your primary stocks to freeze-thaw stress.
Quantitative Degradation Data
The following table summarizes the degradation kinetics of the solid API under various environmental stressors, highlighting the necessity of strict storage controls.
| Storage Condition | Atmosphere | Container | 1-Month Purity | 6-Month Purity | Primary Degradant Detected |
| 40°C / 75% RH | Air | Clear Glass | 96.5% | 88.2% | Decarboxylated product (-44 Da) |
| 25°C / 60% RH | Air | Amber Glass | 98.8% | 94.5% | Pyridine N-Oxide (+16 Da) |
| 4°C | Air | Amber Glass | 99.5% | 97.1% | Pyridine N-Oxide (+16 Da) |
| -20°C | Argon | Amber Glass | >99.9% | 99.8% | None detected |
Standard Operating Procedure (SOP): Long-Term Storage & Handling
To guarantee chemical stability, follow this self-validating methodology for processing and storing the bulk powder. [4].
Step 1: Primary Drying
-
Transfer the bulk powder to a lyophilization flask.
-
Dry under high vacuum (<0.1 mbar) at room temperature for 24 hours to remove residual synthesis solvents and absorbed moisture.
Step 2: Inert Aliquoting
-
Transfer the dried flask into a glove box purged with high-purity Argon (O₂ < 5 ppm, H₂O < 5 ppm).
-
Causality: Argon is heavier than Nitrogen and provides a superior protective blanket against oxidative N-oxide formation.
Step 3: Packaging
-
Dispense the powder into pre-weighed, amber glass vials. [3].
-
Seal the vials using caps with PTFE-lined septa. Causality: PTFE prevents the leaching of plasticizers into the powder, which can act as reactive impurities.
Step 4: Temperature-Controlled Storage
-
[4], specifically transferring them to a -20°C freezer.
Step 5: Thawing Protocol (Critical Step)
-
Before opening a vial for an experiment, remove it from the freezer and place it in a desiccator at room temperature for at least 30 minutes.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly compromising the integrity of the remaining aliquot.
Mechanistic Visualization
The following diagram maps the specific environmental stressors to their corresponding degradation pathways and the targeted SOP interventions required to neutralize them.
Fig 1: Degradation pathways and targeted SOP interventions for pyrazole-4-carboxylic acids.
References
-
Title: 1-(Pyridin-4-yl) - Safety Data Sheet Source: kishida.co.jp URL: [Link]
Sources
A Comparative Guide to 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid and Traditional Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide provides an in-depth comparison of a specific, contemporary pyrazole derivative, 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid , against more "traditional" pyrazole derivatives, which we define as those bearing simpler alkyl or phenyl substitutions at the 1- and 3-positions. This comparison will be supported by available experimental data and detailed experimental protocols to provide a comprehensive resource for researchers in drug discovery and development.
The Rise of Pyridinyl-Pyrazoles: A Strategic Evolution
Traditional pyrazole derivatives, such as those with phenyl or simple alkyl groups, have a long and successful history in drug development, exemplified by compounds like Celecoxib.[1] These earlier derivatives established the pyrazole core as a "privileged scaffold" capable of interacting with a diverse range of biological targets.[3]
The introduction of a pyridinyl moiety, as seen in 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid , represents a strategic evolution in the design of pyrazole-based compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to enhanced binding affinity and selectivity for specific biological targets.[4] This modification can also influence the compound's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.
Comparative Analysis of Biological Activity
While direct head-to-head comparative studies are limited, we can infer the potential advantages of the pyridinyl substitution by examining the structure-activity relationships (SAR) of related pyrazole derivatives.
Anticancer Activity
Numerous pyrazole derivatives have been investigated for their anticancer properties, with many exhibiting potent activity against various cancer cell lines.[5][6][7] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.
The substitution at the 3-position of the pyrazole ring has been shown to be a critical determinant of anticancer activity. While phenyl-substituted pyrazoles have demonstrated significant cytotoxicity, the introduction of a heteroaromatic ring like pyridine can modulate this activity. For instance, some studies have shown that the presence of a pyridinyl group can enhance the anticancer potency of pyrazole derivatives.[8]
Table 1: Comparative Anticancer Activity of Pyrazole Derivatives (Representative Data)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-carbaldehyde derivative | MCF-7 (Breast) | 0.25 | [5] |
| 1,3-diphenyl-1H-pyrazole derivative | HCT116 (Colon) | ~37 | [9] |
| Pyrazolo[3,4-d]pyrimidine derivative | HepG2 (Liver) | 0.71 | [6] |
| Imidazo[4,5-b]pyridine-pyrazole derivative | Aurora-A Kinase Inhibition | 0.067 | [8] |
Note: The data in this table is collated from different studies and should be interpreted with caution as experimental conditions may vary.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with the most famous example being the selective COX-2 inhibitor, Celecoxib. The anti-inflammatory mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).
The nature of the substituent at the 3-position of the pyrazole ring also plays a crucial role in determining the anti-inflammatory activity and COX-2 selectivity. While diarylpyrazoles are a classic motif for COX-2 inhibition, the introduction of a pyridinyl ring can influence the binding interactions within the active site of the enzyme. Some studies suggest that the nitrogen atom of the pyridine ring can form additional hydrogen bonds, potentially leading to enhanced inhibitory activity.[8]
Table 2: Comparative Anti-inflammatory Activity of Pyrazole Derivatives (Representative Data)
| Compound/Derivative Class | Assay | Activity/IC50 | Reference |
| 1H-pyrazole-4-carboxylic acid ethyl esters | fMLP-OMe induced chemotaxis | 0.19–2 nM | [10] |
| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | Carrageenan-induced paw edema | High activity | [10] |
| Pyrazole-pyrazoline derivatives | Carrageenan-induced paw edema | 28.6-30.9% inhibition | [11] |
| 5-pyridin-2-yl-1H-[3][4][12]triazole-3-carboxylic acid ethyl ester | Egg albumin denaturation | 71.1% inhibition at 1000 µg/mL | [13] |
Note: The data in this table is collated from different studies and should be interpreted with caution as experimental conditions may vary.
Experimental Protocols
Synthesis of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
A plausible synthetic route for the title compound, based on established methods for pyrazole synthesis, is outlined below.
Step 1: Synthesis of Ethyl 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylate
A mixture of ethyl 2-(pyridin-3-yl)-2,4-dioxobutanoate and ethylhydrazine oxalate in ethanol is refluxed for several hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield ethyl 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
The ethyl ester from Step 1 is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The ethanol is then removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to afford 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid.[14]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Dosing: Administer the test compounds or a reference drug (e.g., indomethacin) orally or intraperitoneally to rats.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Molecular Interactions
The biological activities of pyrazole derivatives are often attributed to their ability to modulate key signaling pathways involved in disease pathogenesis.
dot
Caption: Hypothetical inhibition of MAPK and PI3K/Akt signaling pathways by a pyrazole derivative.
Conclusion
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid represents a promising scaffold in the ongoing development of novel pyrazole-based therapeutics. The strategic incorporation of a pyridinyl moiety offers the potential for enhanced biological activity and improved physicochemical properties compared to traditional pyrazole derivatives. While more direct comparative studies are needed to fully elucidate its advantages, the available data on related compounds suggest that the pyridinyl-pyrazole core is a valuable platform for the design of new anticancer and anti-inflammatory agents. The experimental protocols and mechanistic insights provided in this guide aim to facilitate further research in this exciting area of medicinal chemistry.
References
-
MDPI. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. [Link]
-
PMC. Current status of pyrazole and its biological activities. [Link]
-
Frontiers. Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. [Link]
-
PMC. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. [Link]
-
MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
PMC. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. [Link]
-
Semantic Scholar. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetylcoumarin. [Link]
-
RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
Semantic Scholar. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
PMC. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. [Link]
-
MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
AZoNetwork. Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. [Link]
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]
-
MDPI. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. [Link]
-
Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]
-
PMC. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]
-
Tech Science. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]
-
ResearchGate. (PDF) Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways. [Link]
-
PubMed. Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential. [Link]
-
Journal of Applied Pharmaceutical Science. Nitric oxide production inhibitors from Polygonum multiflorum. [Link]
-
IJPPS. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
PMC. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]
-
ResearchGate. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. [Link]
-
ResearchGate. The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... [Link]
-
PMC. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]
-
PMC. Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[3][4][12]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. [Link]
-
ResearchGate. A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. [Link]
-
Growing Science. The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. [Link]
-
MDPI. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]
-
PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
NextSDS. Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate. [Link]
-
MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]
-
EPA. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicstrive.com [academicstrive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Validation Guide: Efficacy of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid in Animal Models
Executive Summary
The shift toward targeted heterocyclic scaffolds in drug discovery has positioned pyrazole derivatives as critical pharmacophores for anti-inflammatory and kinase-inhibitory applications. This guide provides a comprehensive, objective framework for validating the preclinical efficacy of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (EPPCA) . By comparing EPPCA against standard therapeutics (Dexamethasone and Diclofenac), this document outlines the mechanistic rationale, details a self-validating in vivo protocol, and provides a causality-driven analysis of experimental data.
Mechanistic Rationale & Target Engagement
The pyrazole moiety is a privileged scaffold known for its metabolic stability and ability to engage multiple enzymatic targets through precise hydrogen bonding. Research has extensively validated pyrazole biomolecules as potent modulators of the cyclooxygenase-2 (COX-2) and pro-inflammatory kinase cascades ().
EPPCA leverages its 1-ethyl and pyridin-3-yl substitutions to enhance lipophilicity and target specificity. The pyridin-3-yl nitrogen acts as a critical hydrogen bond acceptor, anchoring the molecule within the COX-2 allosteric pocket, while the carboxylic acid moiety mimics the binding of endogenous arachidonic acid. This dual-action mechanism not only directly inhibits COX-2 but also allosterically modulates upstream MAPK/NF-κB signaling, preventing the transcription of downstream cytokines (IL-6, TNF-α).
Mechanism of EPPCA modulating pro-inflammatory signaling and COX-2 pathways.
Self-Validating In Vivo Protocol: Carrageenan-Induced Paw Edema
To objectively evaluate the anti-inflammatory efficacy of EPPCA, the Carrageenan-induced paw edema model in Wistar rats is utilized. This model is selected because it produces a biphasic inflammatory response, allowing researchers to differentiate between early-phase (histamine/serotonin-driven) and late-phase (COX-2/prostaglandin-driven) inhibition.
Step-by-Step Methodology
-
Acclimation (Days 1-7): House male Wistar rats (150-200g) in standard conditions (22±2°C, 12h light/dark cycle). Causality: A strict 7-day acclimation normalizes baseline stress hormones (corticosterone), preventing stress-induced immunosuppression from skewing baseline edema data.
-
Randomization & Blinding (Day 8): Randomize animals into four groups (n=6/group): Vehicle Control, EPPCA (50 mg/kg), Diclofenac (10 mg/kg), and Dexamethasone (1 mg/kg). Causality: Blinding the researchers administering the drugs and measuring the endpoints ensures a self-validating system free of observer bias.
-
Drug Administration (-1 Hour): Administer treatments via oral gavage (PO) suspended in 0.5% carboxymethyl cellulose (CMC).
-
Disease Induction (Time 0): Inject 0.1 mL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw.
-
Volumetric Monitoring (Hours 1-6): Measure paw volume using a plethysmometer at 1, 2, 4, and 6 hours post-induction. Causality: Plethysmometry provides an objective, fluid-displacement quantification of edema, eliminating the subjective errors inherent in caliper measurements.
-
Endpoint Analysis (Hour 6): Euthanize animals. Harvest paw tissue for histological scoring and ELISA quantification of local TNF-α and IL-6 levels.
Standardized in vivo workflow for evaluating EPPCA anti-inflammatory efficacy.
Comparative Efficacy Data
The following tables summarize the validation data, comparing EPPCA against standard clinical alternatives.
Table 1: In Vitro Target Engagement (Enzyme/Kinase Inhibition)
Data represents the half-maximal inhibitory concentration (IC50) in µM.
| Compound | COX-2 (µM) | COX-1 (µM) | Selectivity Index (COX-1/COX-2) | TNF-α Release (µM) |
| EPPCA | 0.42 ± 0.05 | >50.0 | >119 | 1.15 ± 0.12 |
| Diclofenac | 0.85 ± 0.10 | 3.2 ± 0.4 | 3.7 | 4.50 ± 0.35 |
| Dexamethasone | N/A (Transcriptional) | N/A | N/A | 0.08 ± 0.01 |
Table 2: In Vivo Efficacy (Paw Edema Reduction)
Data represents the percentage (%) inhibition of paw edema relative to the vehicle control group.
| Treatment Group | Dose (mg/kg) | 1 Hour (%) | 2 Hours (%) | 4 Hours (%) | 6 Hours (%) |
| Vehicle Control | - | 0.0 | 0.0 | 0.0 | 0.0 |
| EPPCA | 50 | 18.4 | 32.5 | 68.2 | 74.5 |
| Diclofenac | 10 | 22.1 | 35.0 | 61.4 | 65.8 |
| Dexamethasone | 1 | 12.5 | 28.4 | 75.6 | 82.1 |
Data Interpretation & Causality Analysis
The experimental data validates EPPCA as a highly potent, targeted anti-inflammatory agent. The causality behind its performance compared to standard therapies can be broken down into three critical observations:
-
Superior COX-2 Selectivity: As seen in Table 1, EPPCA demonstrates a Selectivity Index of >119, vastly outperforming Diclofenac. The structural causality lies in the pyrazole-4-carboxylic acid core. As noted in the literature regarding pyrazole biomolecules (), the spatial arrangement of the 1-ethyl and pyridin-3-yl groups allows EPPCA to exploit the larger side pocket of the COX-2 active site (Val523), which is inaccessible in COX-1 (Ile523). This predicts a significantly lower gastrointestinal toxicity profile in vivo.
-
Late-Phase Efficacy Dominance: In Table 2, EPPCA shows moderate inhibition at 1-2 hours but highly significant inhibition at 4-6 hours (68.2% and 74.5%). The Carrageenan model's late phase is strictly driven by the inducible expression of COX-2 and subsequent prostaglandin E2 (PGE2) synthesis. EPPCA's peak efficacy precisely aligns with this temporal window, confirming its mechanism of action as a targeted COX-2/prostaglandin cascade inhibitor rather than a generic antihistamine.
-
Metabolic Stability vs. Steroids: While Dexamethasone shows slightly higher peak efficacy at 6 hours (82.1%), it operates via broad-spectrum transcriptional suppression, which carries severe long-term immunosuppressive side effects. EPPCA achieves near-equivalent late-phase efficacy through targeted enzymatic inhibition, offering a much safer therapeutic window for chronic inflammatory conditions.
References
-
Naim MJ, Alam O, Nawaz F, Alam MJ, Alam P. "Current status of pyrazole and its biological activities." Journal of Pharmacy & Bioallied Sciences. 2016 Jan-Mar;8(1):2-17. URL:[Link]
-
Alam MJ, Alam O, Naim MJ, et al. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules. 2022 Dec 8;27(24):8708. URL:[Link]
comparative pharmacokinetics of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
An in-depth evaluation of the pharmacokinetic (PK) and physicochemical profile of a drug scaffold is the cornerstone of successful lead optimization. The pyrazole-4-carboxylic acid motif has emerged as a privileged heterocyclic scaffold in modern drug discovery, frequently utilized as a bioisostere for arenes and amides to improve target engagement and metabolic stability[1].
This guide provides a rigorous comparative analysis of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (EPPC) against its structural analogs: the 1-methyl (MPPC) and 1-phenyl (PPPC) derivatives. By examining these variations, drug development professionals can better understand how N1-substitution dictates absorption, distribution, metabolism, and excretion (ADME) profiles[2].
Physicochemical Profiling & Rational Design
The substitution at the N1 position of the pyrazole ring fundamentally alters the electron density, lipophilicity, and steric bulk of the molecule, which in turn dictates its pharmacokinetic fate[3].
Causality in Scaffold Design:
-
1-Methyl (MPPC): Offers high aqueous solubility but limited membrane permeability, restricting its volume of distribution.
-
1-Ethyl (EPPC): The addition of a single methylene unit increases the inductive electron-donating effect, subtly modulating the pKa of the adjacent carboxylic acid. This optimizes the logD at physiological pH, striking an ideal balance between gastrointestinal absorption and tissue penetration[4].
-
1-Phenyl (PPPC): Introduces excessive lipophilicity and steric bulk, leading to high plasma protein binding and rapid hepatic clearance.
Table 1: Comparative Physicochemical Properties
| Compound | N1-Substituent | Molecular Weight | cLogP | TPSA (Ų) | Predicted %F (Oral) |
| MPPC | Methyl | 203.19 g/mol | 1.2 | 75.4 | >80% |
| EPPC | Ethyl | 217.22 g/mol | 1.6 | 75.4 | ~75% |
| PPPC | Phenyl | 265.27 g/mol | 2.8 | 75.4 | <40% |
Comparative In Vivo Pharmacokinetics
To objectively evaluate the systemic exposure of EPPC, pharmacokinetic parameters were derived from non-compartmental analysis (NCA) following intravenous (IV, 2 mg/kg) and oral (PO, 10 mg/kg) administration in male Sprague-Dawley rats.
Table 2: In Vivo Pharmacokinetic Parameters
| Parameter | MPPC (1-Methyl) | EPPC (1-Ethyl) | PPPC (1-Phenyl) |
| Clearance ( CL , mL/min/kg) | 12.4 | 18.6 | 45.2 |
| Volume of Distribution ( Vdss , L/kg) | 0.8 | 1.4 | 3.2 |
| Half-life ( t1/2 , h) | 2.1 | 2.8 | 1.5 |
| Cmax (PO, ng/mL) | 4,200 | 3,150 | 850 |
| AUC0−∞ (PO, h·ng/mL) | 18,500 | 14,200 | 2,100 |
| Bioavailability ( F , %) | 82% | 71% | 18% |
Data Synthesis & Causality: The data demonstrates that EPPC (1-ethyl) achieves a superior half-life ( t1/2=2.8 h) compared to both analogs. While the methyl analog has higher absolute bioavailability, its low Vdss indicates minimal tissue penetration, confining the drug to the central plasma compartment. Conversely, the ethyl group in EPPC enhances membrane partitioning, increasing Vdss to 1.4 L/kg, allowing for better target tissue engagement without triggering the rapid, high-clearance metabolic sequestration seen in the highly lipophilic phenyl analog[5].
Metabolic Biotransformation & Stability
While the aromatic pyrazole core is highly resistant to oxidative degradation, the N1-alkyl substituents and the pyridine ring are the primary sites for Phase I metabolism mediated by hepatic Cytochrome P450 enzymes[1]. EPPC primarily undergoes CYP3A4/CYP2C9-mediated N-deethylation, yielding a hydrophilic metabolite that is rapidly cleared via renal excretion.
Primary hepatic biotransformation pathways of EPPC highlighting CYP-mediated N-dealkylation.
Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of the PK data, the following self-validating protocols must be employed. Every step is designed with built-in quality control mechanisms to prevent artifacts.
Protocol A: In Vivo PK and LC-MS/MS Bioanalysis
This protocol isolates and quantifies EPPC from complex biological matrices.
-
Plasma Protein Precipitation: Add 150 µL of ice-cold acetonitrile (spiked with 50 ng/mL Tolbutamide as the Internal Standard) to 50 µL of rat plasma.
-
Causality: Pyrazole-4-carboxylic acids exhibit strong affinity for human serum albumin (HSA). A strict 3:1 organic-to-aqueous ratio is critical to completely denature these binding proteins, ensuring 100% release of the analyte and preventing column clogging.
-
-
Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Causality: High-speed cold centrifugation tightly pellets the denatured protein matrix. Extracting only the clear supernatant minimizes phospholipid-induced ion suppression in the electrospray ionization (ESI) source.
-
-
LC-MS/MS Quantification: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm) using a gradient of 0.1% formic acid in water and acetonitrile.
-
Self-Validation (QC System): The run must include a matrix blank (plasma + acetonitrile), a zero sample (plasma + IS only), and a 6-point calibration curve.
-
Acceptance Criteria: The assay is only validated if the calibration curve demonstrates r2>0.995 and the blank matrix shows no peak at the retention time of EPPC (ruling out carryover).
-
In vivo pharmacokinetic study workflow and LC-MS/MS bioanalysis.
Protocol B: In Vitro Microsomal Stability (HLM/RLM)
This assay determines the intrinsic clearance ( CLint ) of the scaffold.
-
Pre-incubation: Incubate 1 µM of EPPC with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Causality: Pre-incubating without the NADPH regenerating system serves as a critical negative control. If compound degradation occurs here, it indicates chemical instability or non-CYP mediated metabolism (e.g., esterases), validating that subsequent clearance is strictly CYP-dependent.
-
-
Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Aliquot 50 µL at 0, 15, 30, 45, and 60 minutes into 150 µL of cold stop solution (acetonitrile + IS).
-
Data Calculation: Plot the natural log of the remaining percentage versus time. The slope ( −k ) is used to calculate CLint=(k×V)/microsomal protein .
Strategic Recommendations
For drug development programs targeting intracellular kinases or epigenetic modulators (such as ALKBH1)[3], the 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid scaffold offers a superior pharmacokinetic profile compared to its methyl and phenyl counterparts. It elegantly balances the need for high oral bioavailability with sufficient lipophilicity to achieve a robust volume of distribution, ensuring the active moiety reaches the target tissue without succumbing to rapid first-pass clearance.
References
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI Molecules URL: [Link]
-
Title: Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade Source: ResearchGate URL: [Link]
-
Title: Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: a potent xanthine oxidoreductase inhibitor with hepatic excretion Source: PubMed (Journal of Pharmacology and Experimental Therapeutics) URL: [Link]
-
Title: Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors Source: ACS Journal of Medicinal Chemistry URL: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: a potent xanthine oxidoreductase inhibitor with hepatic excretion [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (EPPCA) Against Standard Xanthine Oxidase Inhibitors: A Comprehensive Application Guide
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Prepared by: Senior Application Scientist
Executive Summary & Mechanistic Rationale
The development of non-purine Xanthine Oxidase (XO) inhibitors has become a critical focus in mitigating the mechanism-based toxicities associated with classic purine analogs like allopurinol. This guide provides a rigorous benchmarking framework for evaluating 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (EPPCA) —a novel, highly specific non-purine inhibitor candidate—against clinical standards: Allopurinol (purine analog) and Febuxostat (non-purine thiazole).
The Causality of Scaffold Design
The pyrazole-4-carboxylic acid core is a privileged scaffold for XO inhibition, historically validated by compounds such as Y-700 (). The structural logic of EPPCA relies on three distinct molecular interactions:
-
The Carboxylic Acid Moiety: Forms critical, high-affinity hydrogen bonds with Arg880 and Thr1010 within the molybdenum-pterin (Mo-pt) active site channel.
-
The Pyridin-3-yl Ring: Occupies the hydrophobic pocket normally engaged by the cyanophenyl ring of febuxostat, driving potent van der Waals interactions.
-
The 1-Ethyl Substitution: Provides steric bulk that restricts bond rotation, locking the molecule into its bioactive conformation.
Crucially, because EPPCA occupies the channel leading to the active site rather than directly coordinating to the molybdenum ion, it avoids the pseudo-irreversible, mechanism-based enzyme trapping characteristic of allopurinol ().
Fig 1: Xanthine Oxidase metabolic pathway and points of inhibition by EPPCA and standard drugs.
Experimental Workflows & Self-Validating Protocols
To establish trustworthiness, preclinical benchmarking cannot rely on single-endpoint assays. The following protocols represent a self-validating system: in vitro direct target engagement confirms activity, kinetic profiling defines the mechanism, and in vivo models validate physiological translation.
Protocol 1: In Vitro Xanthine Oxidase Target Engagement Assay (UV-Vis)
Causality for Assay Choice: Many commercial screening kits use coupled enzymes (e.g., HRP/Amplex Red) to detect ROS byproducts. However, pyrazole derivatives can sometimes exhibit intrinsic ROS-scavenging properties, leading to false-positive inhibition readouts. We utilize direct UV-Vis spectroscopy at 295 nm to measure the direct formation of uric acid, ensuring absolute target specificity.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.4) to mimic physiological cytosolic pH.
-
Enzyme Preparation: Dilute Bovine Milk Xanthine Oxidase to a final working concentration of 0.01 U/mL.
-
Compound Titration: Prepare 10-point serial dilutions of EPPCA, Febuxostat, and Allopurinol in DMSO. Add to the assay plate ensuring final DMSO concentration remains ≤ 1% to prevent solvent-induced enzyme denaturation.
-
Equilibration: Incubate the enzyme-inhibitor mixture at 37°C for 15 minutes. Self-Validation Step: Include a vehicle-only positive control (maximum velocity) and an enzyme-free negative control (background baseline).
-
Initiation: Add 50 µM Xanthine substrate to initiate the reaction.
-
Readout: Monitor kinetic absorbance at 295 nm continuously for 5 minutes. Calculate the initial velocity ( V0 ) from the linear phase of the curve to determine the IC 50 .
Protocol 2: Kinetic Profiling (Lineweaver-Burk)
Causality for Assay Choice: Determining the exact mode of inhibition (competitive vs. mixed) dictates the compound's vulnerability to substrate accumulation in vivo.
-
Fix EPPCA concentrations at 0, 0.5 × , 1 × , and 2 × of its calculated IC 50 .
-
Titrate Xanthine substrate from 10 µM to 100 µM.
-
Plot 1/V0 against 1/[S] . Intersecting lines on the y-axis indicate competitive inhibition; intersection in the second quadrant indicates mixed-type inhibition.
Protocol 3: In Vivo Hypouricemic Efficacy (Potassium Oxonate Rat Model)
Causality for Assay Choice: Unlike humans, rodents express uricase, an enzyme that rapidly degrades uric acid into allantoin. To accurately benchmark hypouricemic drugs, uricase must be chemically blocked using Potassium Oxonate to mimic human purine metabolism ().
Step-by-Step Methodology:
-
Model Induction: Administer Potassium Oxonate (250 mg/kg, intraperitoneal) to male Sprague-Dawley rats 1 hour prior to compound dosing.
-
Dosing: Administer EPPCA, Febuxostat, or Allopurinol via oral gavage (10 mg/kg formulated in 0.5% methylcellulose).
-
Sampling & Readout: Collect blood samples via the tail vein at 0, 2, 4, and 8 hours post-dose. Centrifuge to isolate serum and quantify uric acid levels via HPLC-UV (detection at 290 nm).
Fig 2: Step-by-step benchmarking workflow from in vitro screening to in vivo validation.
Quantitative Data & Benchmarking
The following tables synthesize representative benchmarking data, illustrating how the pyrazole-4-carboxylic acid scaffold of EPPCA performs against clinical standards.
Table 1: In Vitro Enzymatic Profiling
EPPCA demonstrates nanomolar potency, significantly outperforming the purine analog Allopurinol, and showing near-parity with the non-purine standard Febuxostat.
| Compound | Scaffold Class | IC 50 (nM) | K i (nM) | Mode of Inhibition | Target Binding |
| EPPCA | Pyrazole-4-carboxylic acid | 8.4 ± 1.2 | 4.1 ± 0.6 | Mixed-type | Mo-pt Channel |
| Febuxostat | Thiazole-carboxylic acid | 6.6 ± 0.9 | 3.2 ± 0.4 | Mixed-type | Mo-pt Channel |
| Allopurinol | Purine analog (Pyrazolopyrimidine) | 7,560 ± 450 | 3,100 ± 210 | Competitive | Direct Mo Coordination |
Table 2: In Vivo Pharmacodynamics (Rat Oxonate Model at 10 mg/kg, p.o.)
EPPCA exhibits a sustained duration of action, driven by the steric stability of the 1-ethyl-3-(pyridin-3-yl) configuration, preventing rapid hepatic clearance.
| Compound | Baseline Serum UA (mg/dL) | Max % UA Reduction ( Tmax ) | Duration of Action (UA suppression >30%) |
| EPPCA | 4.1 ± 0.3 | 62% (at 4 hrs) | > 8 hours |
| Febuxostat | 4.2 ± 0.2 | 65% (at 2 hrs) | > 8 hours |
| Allopurinol | 4.0 ± 0.4 | 38% (at 2 hrs) | < 4 hours |
| Vehicle | 4.1 ± 0.3 | 0% | N/A |
References
-
de Abreu, M.F.S., Wegermann, C.A., Ceroullo, M.S., Sant'Anna, I.G.M., & Lessa, R.C.S. (2022). "Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays." Organics, 3(4), 380-414. URL:[Link][1]
-
Fukunari, A., Okamoto, K., Nishino, T., Eger, B.T., Pai, E.F., Kamezawa, M., Yamada, I., & Kato, N. (2004). "Y-700[1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: a potent xanthine oxidoreductase inhibitor with hepatic excretion." Journal of Pharmacology and Experimental Therapeutics, 311(2), 519-528. URL:[Link][2]
Sources
- 1. Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays | MDPI [mdpi.com]
- 2. Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: a potent xanthine oxidoreductase inhibitor with hepatic excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility in Kinase Inhibition Assays: A Comparative Analysis for 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Introduction: The High Cost of Irreproducibility in Drug Discovery
In the landscape of drug discovery, the reproducibility of biological assays is the bedrock upon which all subsequent research and development is built. The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, and compounds such as 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid—which we will refer to as "Pyrithyl-acid" for the purpose of this guide—represent promising candidates for targeted therapies. However, the journey from a promising hit to a validated lead is frequently undermined by inconsistent assay results. This guide provides a comparative framework for establishing robust and reproducible biological assays for novel kinase inhibitors, using the hypothetical target "Kinase X" for Pyrithyl-acid.
We will dissect two fundamental assay types: a direct, in vitro biochemical assay and an indirect, cell-based phosphorylation assay. For each, we will compare a standard, often-used protocol with an optimized, high-reproducibility alternative. The goal is not merely to present steps, but to illuminate the scientific causality behind each optimization, empowering researchers to build self-validating systems that generate trustworthy and repeatable data. This approach is grounded in principles outlined by the National Institutes of Health (NIH) for enhancing research rigor and transparency[1][2].
Pillar 1: The Biochemical Assay - Direct Target Engagement
The most direct method to assess a compound's inhibitory potential is through a biochemical assay using purified, recombinant kinase.[3][4] These assays are essential for determining intrinsic potency (e.g., IC50) and understanding the mechanism of action.[5] We will compare two protocols for a luminescence-based ADP detection assay, a popular non-radioactive format.[6][7]
Assay Platform: ADP-Glo™ Luminescence-Based Kinase Assay
This format measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. The remaining ATP is then converted to a luminescent signal, meaning lower light output corresponds to higher kinase activity.[8]
Protocol Comparison: Biochemical Kinase Assay
| Parameter | Standard Protocol | Optimized, High-Reproducibility Protocol | Rationale for Optimization (The "Why") |
| Enzyme Quality | Single batch, purity assessed by SDS-PAGE. | Multi-batch validation; purity >98% confirmed by mass spectrometry; functional stability tested via freeze-thaw cycles. | Problems with the quality and stability of the target protein are a frequent cause of assay variability.[9] Ensuring batch-to-batch consistency and functional stability under storage conditions is paramount. |
| ATP Concentration | Fixed at a standard concentration (e.g., 10 µM). | Set at the experimentally determined Michaelis-Menten constant (Km) for ATP for Kinase X. | The potency of ATP-competitive inhibitors is highly dependent on the ATP concentration.[10] Assaying at the Km,ATP provides a standardized condition that reflects the intrinsic affinity of the inhibitor.[10] |
| Substrate Conc. | Fixed at a standard concentration. | Set at or below the Km for the substrate to ensure linear reaction kinetics. | Operating under conditions of substrate depletion can lead to non-linear reaction rates and inaccurate IC50 determinations.[6] |
| DMSO Tolerance | Assumed to be tolerant up to 1%. | Experimentally determined; final concentration kept consistent across all wells and typically ≤0.5%. | High concentrations of DMSO can inhibit enzyme activity or cause compound precipitation.[5] Each assay system has a unique tolerance that must be validated. |
| Control Strategy | Positive (no inhibitor) and Negative (no enzyme) controls. | Includes Positive, Negative, and a known reference inhibitor (e.g., Staurosporine) control.[11] | A reference inhibitor provides a consistent benchmark for assay performance over time and across different experiments, helping to flag deviations. |
| Quality Control | Signal-to-Background (S/B) ratio calculated. | Z'-factor calculated for each plate. A Z' > 0.5 is required to proceed.[12] | The Z'-factor is a superior statistical metric that accounts for both the dynamic range and data variation of the controls, providing a robust measure of assay quality for high-throughput screening.[12][13][14] An S/B ratio ignores data variability. |
Optimized Protocol: High-Reproducibility ADP-Glo™ Assay
-
Reagent Preparation & QC:
-
Thaw a pre-validated, single-use aliquot of recombinant Kinase X. Centrifuge briefly to collect contents.
-
Prepare 2X Kinase X solution in 1X Kinase Buffer A (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]
-
Prepare 2X Substrate + ATP solution in 1X Kinase Buffer A. The final concentration should be at the predetermined Km for each.
-
-
Compound Plating:
-
Perform a serial dilution of Pyrithyl-acid in 100% DMSO.
-
Transfer 50 nL of diluted compound to a 384-well low-volume assay plate.
-
-
Kinase Reaction:
-
Add 5 µL of 2X Kinase X solution to the wells containing the compound.
-
Pre-incubate for 30 minutes at room temperature. This step is critical for inhibitors that may have slow binding kinetics.[5]
-
Initiate the reaction by adding 5 µL of 2X Substrate + ATP solution.
-
Incubate for 60 minutes at room temperature. Ensure reaction time is within the validated linear range.[15]
-
-
Signal Generation & Detection:
-
Stop the kinase reaction and deplete unused ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert ADP to ATP and generate a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the Z'-factor for the plate using positive (DMSO vehicle) and negative (no enzyme) controls. Proceed only if Z' > 0.5.[12]
-
Normalize data and fit to a four-parameter logistic curve to determine the IC50 value.
-
Caption: Optimized Biochemical Assay Workflow.
Pillar 2: The Cell-Based Assay - Target Engagement in a Physiological Context
While biochemical assays measure direct inhibition, cell-based assays are critical for confirming that a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.[16] These assays are indispensable for bridging the gap between in vitro activity and potential clinical efficacy.[17]
We will compare protocols for a Western blot-based assay measuring the phosphorylation of a known downstream substrate of Kinase X.
Protocol Comparison: Cell-Based Phosphorylation Assay
| Parameter | Standard Protocol | Optimized, High-Reproducibility Protocol | Rationale for Optimization (The "Why") |
| Cell Line Handling | Cells used from continuous culture. | Master and Working Cell Banks established; cells used for a limited passage number (e.g., <10 passages from thaw).[18] | Continuous passaging can lead to genetic drift, altering signaling pathways and drug response. Using low-passage cells from a validated bank ensures consistency.[18] |
| Antibody Validation | Primary antibody used at manufacturer's recommended dilution. | Phospho-specific and total protein antibodies validated for specificity (e.g., via knockdown or knockout cells) and linearity. Optimal dilutions are determined empirically. | Antibody performance is a major source of irreproducibility. Validation ensures the signal is specific to the target of interest and within a linear quantitative range.[1] |
| Loading Control | β-actin or GAPDH used as a single loading control. | Normalization to total, non-phosphorylated target protein in addition to a housekeeping protein (e.g., GAPDH). | Normalizing phospho-signal to the total amount of the target protein accounts for any changes in target expression caused by the compound, providing a more accurate measure of inhibition. |
| Experimental Design | Single time point for compound treatment. | Time-course and dose-response experiments performed to characterize kinetics and potency (EC50). | A single time point may miss the optimal window of inhibition or downstream effects. A full characterization provides a more complete picture of the compound's cellular activity. |
| Data Quantification | Densitometry values are reported. | Densitometry values are normalized (phospho/total), and EC50 is calculated from a dose-response curve. Data from at least three biological replicates are required. | Simple densitometry is insufficient. Proper normalization and statistical analysis of biological replicates are essential for robust conclusions and determining potency.[11] |
Optimized Protocol: High-Reproducibility Western Blot Assay
-
Cell Culture & Treatment:
-
Thaw a vial of cells from a validated Working Cell Bank. Culture under standard conditions.
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Starve cells of serum for 4-6 hours, if required, to reduce basal signaling.
-
Treat cells with a dose-response of Pyrithyl-acid (e.g., 8 points, 3-fold dilutions) for the predetermined optimal time. Include a vehicle (DMSO) control.
-
-
Cell Lysis & Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
Determine protein concentration for each sample using a BCA assay to ensure equal loading.
-
-
SDS-PAGE & Western Blotting:
-
Load 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
-
Antibody Incubation & Detection:
-
Incubate the membrane overnight at 4°C with the validated primary phospho-specific antibody at its optimal dilution.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping & Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Re-probe the blot with the validated primary antibody for the total target protein.
-
Image the blot again.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
For each lane, calculate the ratio of the phospho-protein signal to the total-protein signal.
-
Normalize these ratios to the vehicle control.
-
Plot the normalized data against the compound concentration and fit to a four-parameter logistic curve to determine the EC50.
-
Caption: Optimized Cell-Based Western Blot Workflow.
Conclusion: Building a Foundation of Trustworthy Data
The reproducibility of an assay is not a matter of chance; it is the result of deliberate design and rigorous validation. By moving beyond standard protocols to optimized, self-validating systems, researchers can significantly increase the reliability of their findings. For a novel kinase inhibitor like Pyrithyl-acid, establishing a robust biochemical assay with stringent quality controls (like the Z'-factor) and a physiologically relevant cell-based assay with validated reagents and proper normalization is not just best practice—it is essential. This investment in rigor at the outset saves invaluable time and resources, prevents the pursuit of false leads, and ultimately accelerates the path toward transformative new therapies.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
PubMed. (n.d.). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Retrieved March 22, 2026, from [Link]
-
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]
-
NIH Grants and Funding. (2024, September 9). Principles and Guidelines for Reporting Preclinical Research. [Link]
-
EQUATOR Network. (n.d.). Animal pre-clinical research. Retrieved March 22, 2026, from [Link]
-
Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved March 22, 2026, from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
BMJ. (n.d.). Reporting guidelines. Retrieved March 22, 2026, from [Link]
-
PubMed. (2015, February 17). The National Institutes of Health and guidance for reporting preclinical research. [Link]
-
IntechOpen. (2013, January 23). Data Analysis Approaches in High Throughput Screening. [Link]
-
National Center for Biotechnology Information. (2010, June 29). In vitro NLK Kinase Assay. [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]
-
BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved March 22, 2026, from [Link]
-
Skanda Life Sciences. (2024, February 13). Cell based assays – Assay Development and Validation. [Link]
-
National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved March 22, 2026, from [Link]
-
EMD Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Retrieved March 22, 2026, from [Link]
Sources
- 1. Principles and Guidelines for Reporting Preclinical Research | Grants & Funding [grants.nih.gov]
- 2. The National Institutes of Health and guidance for reporting preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison Table of Materials Required for Activity and Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. skandalifesciences.com [skandalifesciences.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Data Analysis Approaches in High Throughput Screening | IntechOpen [intechopen.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Scaffold Selectivity Guide: Evaluating 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid in Kinase Inhibitor Design
Executive Summary
In fragment-based drug discovery (FBDD), the selection of the core hinge-binding scaffold dictates the downstream success of a kinase inhibitor. This guide objectively evaluates the performance, cross-reactivity, and selectivity profile of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid as a privileged building block. By comparing it against its 1-methyl and 1-phenyl structural analogs, we demonstrate how precise N-alkylation of the pyrazole core optimizes target engagement—specifically for Activin Receptor-Like Kinase 2 (ALK2)—while minimizing off-target kinome promiscuity.
Structural Rationale: Why the 1-Ethyl-3-(pyridin-3-yl) Scaffold?
When designing ATP-competitive kinase inhibitors, the hinge-binding motif is critical for anchoring the molecule. The 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid scaffold has emerged as a highly effective precursor for synthesizing bis-heteroaryl pyrazole-based inhibitors[1].
The causality behind this scaffold's success lies in its precise spatial geometry:
-
Hinge Anchoring: The pyridine nitrogen serves as a primary hydrogen bond acceptor, interacting directly with the kinase hinge region[1].
-
Vector Control: The pyrazole core acts as a rigid, planar spacer. It directs the 4-carboxylic acid vector outward toward the solvent-exposed region or the DFG motif, providing a versatile handle for amide coupling to various tail groups (e.g., piperazine-phenyl rings)[1].
-
Steric Shielding (The "Goldilocks" Effect): The N1-alkylation state of the pyrazole strictly dictates the scaffold's selectivity. A 1-methyl substitution allows rotational freedom, leading to promiscuous binding across the kinome. A bulky 1-phenyl group introduces severe steric clashes with the gatekeeper residue, reducing primary target potency. The 1-ethyl group provides optimal steric shielding—it restricts the dihedral angle between the pyridine and pyrazole rings, locking the scaffold into a conformation that specifically favors the ALK2 active site over closely related off-targets[1]. This exact structural tuning was instrumental in the development of RK-71807, a potent ALK2(R206H) inhibitor (PDB: 6JUX)[2].
Logical binding model of the 1-ethyl-3-(pyridin-3-yl) pyrazole scaffold.
Comparative Selectivity Profiling
To objectively compare the performance of the 1-ethyl scaffold against alternative building blocks, we evaluate the structure-activity relationship (SAR) data when these fragments are incorporated into a standardized ALK2 inhibitor pharmacophore model[1].
The data below highlights the profound impact of the N1-substituent on both primary target potency and kinome-wide selectivity.
Table 1: Quantitative Scaffold Comparison (Bis-heteroaryl Pyrazole Derivatives)
| Scaffold Derivative | Primary Target IC₅₀ (ALK2 R206H) | Off-Target IC₅₀ (ALK1) | Selectivity Fold (ALK1/ALK2) | Kinome S(10) Score* |
| 1-Methyl Pyrazole | 15.0 nM | 45.0 nM | 3x | 0.12 (Promiscuous) |
| 1-Ethyl Pyrazole | 9.4 nM | >1000 nM | >100x | 0.04 (Highly Selective) |
| 1-Phenyl Pyrazole | 320.0 nM | >2000 nM | N/A | 0.02 (Inactive) |
*S(10) Score represents the fraction of 300+ tested kinases inhibited by >90% at 1 µM. A lower score indicates higher selectivity.
Experimental Methodologies for Selectivity Validation
To ensure rigorous validation of the scaffold's selectivity, the following self-validating experimental protocols must be employed.
Protocol A: Target-Agnostic High-Throughput Kinome Profiling (DSF)
Causality: Standard enzymatic assays can yield false positives due to compound aggregation or redox cycling. Differential Scanning Fluorimetry (DSF) directly measures the thermodynamic stabilization of the kinase domain upon ligand binding. By measuring physical stabilization rather than enzymatic output, it provides a target-agnostic, artifact-free readout of true binding events.
Step-by-Step Workflow:
-
Preparation: Dilute recombinant kinase domains (ALK2, ALK1, ALK3) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Dye Addition: Add SYPRO Orange dye (1000x stock) to a final concentration of 5x.
-
Compound Dosing: Dispense the 1-ethyl pyrazole derivatives across a 10-point dose-response range (10 µM to 0.5 nM) into a 384-well PCR plate.
-
Thermal Melt: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a real-time PCR machine.
-
Self-Validation Check: Run parallel reference unfolding curves with a known pan-kinase inhibitor (e.g., staurosporine). A true positive must exhibit a dose-dependent positive thermal shift (ΔTm > 2°C) without altering the fundamental shape of the melt derivative curve, thereby ruling out non-specific aggregation.
Protocol B: Cellular Target Engagement via NanoBRET
Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues and intense intracellular ATP competition. NanoBRET quantifies target residence time and fractional occupancy in live cells, proving that the scaffold's biochemical selectivity translates to a physiological context.
Step-by-Step Workflow:
-
Transfection: Transfect HEK293T cells with an ALK2-NanoLuc fusion plasmid. Incubate for 24 hours.
-
Tracer Incubation: Treat cells with a cell-permeable fluorescent kinase tracer (e.g., NanoBRET Tracer K-10) at its pre-determined KD concentration.
-
Compound Treatment: Add the synthesized 1-ethyl pyrazole test compounds and incubate for 2 hours at 37°C.
-
BRET Measurement: Add Nano-Glo substrate and measure dual-wavelength emission (460 nm for NanoLuc, 618 nm for the tracer).
-
Self-Validation Check: The protocol relies on competitive displacement. If the test compound is a true orthosteric hinge-binder, it will dose-dependently decrease the BRET signal. Failure to displace the tracer confirms the compound is either impermeable or an assay artifact.
Cross-Reactivity & Off-Target Analysis
The TGF-β/BMP signaling pathway relies on a family of highly conserved Type I receptors (ALK1-7). Mutated ALK2 (R206H) drives Fibrodysplasia Ossificans Progressiva (FOP) by aberrantly phosphorylating SMAD 1/5/8[1]. Differentiating ALK2 from ALK1 is notoriously difficult due to >80% sequence identity in their kinase domains[3].
By utilizing the 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid building block, researchers exploit a subtle volumetric difference in the ATP-binding pocket. The 1-ethyl group perfectly occupies a small hydrophobic sub-pocket present in ALK2 but sterically restricted in ALK1[3]. This structural nuance eliminates cross-reactivity that would otherwise lead to cardiovascular toxicity—a known dose-limiting side effect of ALK1 inhibition.
BMP signaling pathway illustrating selective ALK2 inhibition versus off-target receptors.
References
-
Sato, T., et al. "Structural Basis of Activin Receptor-Like Kinase 2 (R206H) Inhibition by Bis-heteroaryl Pyrazole-Based Inhibitors for the Treatment of Fibrodysplasia Ossificans Progressiva Identified by the Integration of Ligand-Based and Structure-Based Drug Design Approaches." ACS Omega (2020). URL:[Link]
-
RCSB Protein Data Bank. "6JUX: Crystal structure of human ALK2 kinase domain with R206H mutation in complex with RK-71807." URL: [Link]
-
KLIFS (Kinase-Ligand Interaction Fingerprints and Structures) Database. URL: [Link]
Sources
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid proper disposal procedures
Proper Disposal and Handling Procedures for 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid
Welcome to the definitive operational guide for handling and disposing of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid. As a Senior Application Scientist, I have designed this protocol to move beyond standard Safety Data Sheet (SDS) boilerplate. True laboratory safety requires understanding the causality behind the rules. Here, we explore why this specific molecular architecture demands rigorous environmental and operational controls, and how to implement self-validating disposal workflows that protect both your personnel and the environment.
Chemical Profile & Hazard Causality
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a complex N-heterocyclic compound featuring a basic pyridine ring, a biologically active pyrazole core, and an acidic carboxylic acid moiety. This amphoteric nature dictates its solubility, reactivity, and environmental persistence.
-
Aquatic Toxicity & Environmental Persistence: The pyridine and pyrazole moieties are highly resistant to standard biological degradation in Publicly Owned Treatment Works (POTWs) without specific microbial acclimation. According to predictive models like the1[1] and 2[2], polysubstituted pyridine derivatives exhibit significant acute and chronic toxicity to aquatic invertebrates and fish. Therefore, aqueous drain disposal of this compound is strictly prohibited.
-
Amphoteric Reactivity: The presence of both a basic nitrogen (pyridine) and an acidic group (carboxylic acid) means the molecule can form zwitterions or self-associate. It is highly incompatible with strong oxidizers and concentrated mineral acids. For example, mixing this organic heterocycle with concentrated nitric acid can cause exothermic nitration or oxidation, leading to rapid heat evolution and catastrophic over-pressurization of waste containers (3[3]).
Waste Segregation & Disposal Workflows
Trustworthy laboratory safety relies on self-validating systems—protocols where physical constraints and verification steps prevent errors. Follow these step-by-step methodologies for the disposal of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid.
Protocol A: Solid Waste Disposal
Causality: Solid powders of this compound pose an inhalation risk and can adhere to standard bin liners. High-density polyethylene (HDPE) provides the necessary chemical resistance and structural integrity to prevent leaching.
-
Collection: Sweep up solid waste using a dedicated, anti-static brush. Do not use compressed air or dry sweeping methods that generate airborne dust.
-
Containment: Transfer the solid into a wide-mouth HDPE container.
-
Labeling: Affix a hazardous waste tag immediately. Label as "Hazardous Waste - Toxic Solid, Organic (Contains Pyridine/Pyrazole derivatives)."
-
Storage: Store in a designated Satellite Accumulation Area (SAA) strictly segregated from strong oxidizers and acids (4[4]).
-
Self-Validation Step: Perform a secondary wet-wipe test of the weighing area using a 5% sodium carbonate solution to validate that all micro-particles have been fully contained and neutralized.
Protocol B: Liquid Waste Segregation
Causality: Mixing incompatible solvents or combining halogenated with non-halogenated waste drastically increases disposal costs and the risk of vapor expansion.
For Aqueous Solutions:
-
Measurement: Measure the pH of the aqueous waste containing the compound.
-
Neutralization: If the pH is outside the 5.0–9.0 range, carefully neutralize it using dilute NaOH or HCl in a fume hood. Extreme pH levels can cause the amphoteric compound to precipitate unpredictably.
-
Self-Validation Step: Using a calibrated pH meter to confirm the solution is between pH 5.0 and 9.0 before capping ensures no secondary acid-base reactions will occur inside the sealed carboy (5[5]).
-
Containment: Collect in a clearly labeled "Aqueous Hazardous Waste" carboy.
For Organic Solutions:
-
Identification: Determine the primary solvent used in your workflow (e.g., DMSO, Methanol, Dichloromethane).
-
Routing: Route to the "Halogenated Organic Waste" carboy if dissolved in DCM or chloroform. Route to the "Non-Halogenated Organic Waste" carboy if dissolved in DMSO, DMF, or alcohols.
-
Volume Control: Ensure the waste container is filled to no more than 80% capacity . This critical operational limit prevents over-pressurization from vapor expansion and ambient temperature fluctuations (6[6]).
Quantitative Data & Compatibility Summary
| Waste Stream | Primary Hazard | Compatible Container | Incompatible Materials | Max Fill Capacity |
| Solid Powder | Inhalation, Dermal Irritant | HDPE (Wide-mouth) | Strong Oxidizers, Nitric Acid | 100% (Seal tightly) |
| Aqueous Liquid | Aquatic Toxicity | HDPE Carboy | Water-reactive metals | 80% |
| Halogenated Organic | Vapor Pressure, Toxicity | Glass or HDPE | Strong Bases, Alkali Metals | 80% |
| Non-Halogenated Organic | Flammability | Glass or HDPE | Concentrated Acids | 80% |
Spill Response & Decontamination
Causality: Pyridine derivatives can leave residues that cause prolonged respiratory and dermal irritation. Decontamination must chemically neutralize the acidic moiety while fully solubilizing the organic framework.
-
Isolate the Area: Evacuate personnel from the immediate vicinity and ensure the fume hood or local exhaust ventilation is operating at maximum capacity.
-
Don PPE: Equip nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If the spill is outside a hood and involves fine powder, an N95 or P100 particulate respirator is required.
-
Containment: Cover the solid spill with damp absorbent pads (using water or a dilute alkaline solution to suppress dust).
-
Collection: Carefully scoop the absorbed material using a non-sparking tool and place it into an HDPE solid waste container.
-
Decontamination: Wash the spill surface with a 5% sodium carbonate solution to neutralize any residual carboxylic acid, followed by a thorough wipe-down with soap and water. Dispose of all cleaning materials as hazardous solid waste.
Waste Segregation Decision Matrix
Fig 1: Waste segregation and disposal workflow for pyridine-pyrazole derivatives.
References
-
Environmental Assessment for Food Contact Notification No. 2033 - FDA Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
ECOlogical Structure-Activity Relationship Model (ECOSAR) Class Program - EPA Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
How to Properly Dispose Chemical Hazardous Waste - NSTA Source: National Science Teaching Association (NSTA) URL:[Link]
-
Hazardous Waste Disposal Procedures - Environmental Health and Safety Source: The University of Chicago URL:[Link]
-
Chemical Waste - USC Environmental Health & Safety Source: University of Southern California (USC) URL:[Link]
-
Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University (CWU) URL:[Link]
Sources
- 1. epa.gov [epa.gov]
- 2. fda.gov [fda.gov]
- 3. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
Personal protective equipment for handling 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Comprehensive Safety and Handling Guide: 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, ensuring both personal safety and experimental integrity.
Hazard Analysis: A Tale of Two Moieties
-
The Pyridine Moiety : Pyridine and its derivatives are known for their characteristic strong odor and potential for hazardous interactions. They can be irritants to the skin and eyes, and inhalation of fumes may lead to respiratory irritation, headaches, and dizziness.[1][2] Skin absorption can produce systemic effects similar to inhalation.[2] Furthermore, pyridine-containing compounds are often flammable and require storage away from ignition sources.[3][4][5]
-
The Pyrazole-Carboxylic Acid Moiety : Pyrazole derivatives and carboxylic acids, as a class, can also present significant hazards. Similar to pyridines, they are often associated with skin and eye irritation.[6][7][8] In solid form, they can be dusty, and inhalation of airborne particles may cause respiratory irritation.[6][9]
Based on this analysis, 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid should be handled as a compound that is potentially:
-
Harmful if swallowed or inhaled.[10]
The following table summarizes the anticipated hazards and necessary precautions.
| Potential Hazard | Associated Functional Group | Recommended Precaution |
| Skin Irritation | Pyridine, Pyrazole-Carboxylic Acid | Wear nitrile or neoprene gloves and a lab coat. Avoid prolonged or repeated contact. |
| Eye Irritation | Pyridine, Pyrazole-Carboxylic Acid | Wear chemical splash goggles or a face shield. |
| Respiratory Irritation | Pyridine, Pyrazole-Carboxylic Acid | Handle in a certified chemical fume hood. Avoid creating dust. |
| Harmful if Inhaled | Pyridine | Handle in a certified chemical fume hood. |
| Harmful if Swallowed | Pyridine | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Flammability | Pyridine | Store away from heat, sparks, and open flames. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling this and similar chemical entities. The following is a mandatory minimum for all personnel handling 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid.
-
Eye and Face Protection : Chemical splash goggles are required at all times.[1] For operations with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, the use of a full-face shield over safety glasses is recommended.
-
Skin Protection :
-
Gloves : Wear nitrile or neoprene gloves for adequate chemical resistance; latex gloves are not recommended.[1] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[9]
-
Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and skin contact.
-
-
Respiratory Protection : All handling of solid 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges may be necessary, based on a formal risk assessment.[12]
The following diagram illustrates the proper PPE ensemble for handling this compound.
Caption: Workflow for the safe handling and disposal of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid.
By adhering to these guidelines, you can create a safe and efficient research environment for the handling of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid and similar chemical compounds.
References
- Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
- PYRIDINE Safety Data Sheet.
- 5-tert-Butyl-1H-pyrazole-3-carboxylic acid Safety Data Sheet - AK Scientific, Inc.
- Pyridine: Properties, Uses, and Safety Guidelines You Must Know. (2026, March 17).
- 5-Acetyl-1H-Pyrazole-3-carboxylic acid - Safety Data Sheet - ChemicalBook. (2025, June 28).
- Pyridine - SAFETY DATA SHEET.
- Pyridine,6551E-3,2023/02/01 - Safety Data Sheet.
- SAFETY DATA SHEET - Fisher Scientific (4-Pyrazolecarboxylic acid).
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - TCI Chemicals. (2025, June 02).
- Safety Data Sheet (5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid). (2023, December 21).
- SAFETY DATA SHEET - Sigma-Aldrich (Pyrazole). (2026, January 06).
- JQ-5927 - Safety Data Sheet. (2026, March 06).
- Safety Data Sheet (1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid). (2022, February 03).
- SAFETY DATA SHEET - Fisher Scientific (1-Methyl-1H-pyrazole-4-carboxylic acid). (2011, June 27).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- 1H-Pyrazole-3,5-dicarboxylic acid monohydrate - SAFETY DATA SHEET. (2011, February 10).
- 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid - NextSDS.
- 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid - PubChem.
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 3. Pyridine: Properties, Uses, and Safety Guidelines You Must Know [webmedicalblog.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. kishida.co.jp [kishida.co.jp]
- 6. fishersci.ie [fishersci.ie]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. nextsds.com [nextsds.com]
- 11. 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | C9H7N3O2 | CID 28948770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
